molecular formula C17H19N3O4S B8088789 Omeprazole sulfone-d3

Omeprazole sulfone-d3

Numéro de catalogue: B8088789
Poids moléculaire: 364.4 g/mol
Clé InChI: IXEQEYRTSRFZEO-CRSPMMAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Omeprazole sulfone-d3 is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-CRSPMMAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Omeprazole Sulfone-d3 in Modern Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview of Omeprazole (B731) sulfone-d3, its primary function as a stable isotope-labeled internal standard, and its application in the quantitative analysis of the omeprazole metabolite, omeprazole sulfone.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the function and application of Omeprazole sulfone-d3. This deuterated analog of Omeprazole sulfone is a critical tool in pharmacokinetic and metabolic research, ensuring the accuracy and reliability of bioanalytical methods.

Core Function: An Internal Standard for Precise Quantification

This compound is a deuterium-labeled version of omeprazole sulfone.[1][2] Its principal role is to function as an internal standard (IS) in analytical and pharmacokinetic studies.[1] Specifically, it is used for the precise quantification of omeprazole sulfone in biological samples, such as plasma, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry. This is because they share nearly identical physicochemical properties with the analyte of interest (in this case, omeprazole sulfone). They co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. This mimicry allows the internal standard to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements. The use of deuterated internal standards generally results in lower relative standard deviations compared to using structural analogs.

The Metabolic Context: Omeprazole and its Metabolites

To understand the importance of quantifying omeprazole sulfone, it is essential to consider the metabolism of its parent drug, omeprazole. Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[4] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4]

Two major metabolic pathways are:

  • Hydroxylation: Mediated by the CYP2C19 enzyme to form 5-hydroxyomeprazole.

  • Sulfoxidation: Mediated by the CYP3A4 enzyme to form omeprazole sulfone.[5]

These metabolites, including omeprazole sulfone, do not contribute to the antisecretory activity of the parent drug.[6] The quantification of these metabolites is crucial for pharmacokinetic studies, helping to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole (inactive metabolite) Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone (inactive metabolite) Omeprazole->Omeprazole_Sulfone CYP3A4

Figure 1: Metabolic pathway of Omeprazole.

Experimental Protocols: Quantification of Omeprazole Sulfone

The following section outlines a general experimental protocol for the quantification of omeprazole sulfone in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation (Liquid-Liquid Extraction)
  • In a clean microcentrifuge tube, pipette 250 µL of human plasma.

  • Add the working solution of this compound (internal standard).

  • Alkalinize the plasma with a suitable buffer.

  • Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex the mixture for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A validated LC-MS/MS method is crucial for accurate quantification. The following table summarizes typical parameters.

ParameterTypical Value
LC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Elution Isocratic or gradient elution
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
Mass Spectrometric Detection

In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole Sulfone362.1(Product ion to be determined based on fragmentation)
This compound365.1(Product ion to be determined based on fragmentation, should be a +3 Da shift from the analyte's product ion if the deuterium (B1214612) atoms are on the fragment)

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Figure 2: Analytical workflow for omeprazole sulfone quantification.

Data Presentation and Validation

A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and recovery. The following tables present representative data for the quantification of omeprazole and its metabolites from published studies.

Method Validation Parameters
ParameterOmeprazole5-HydroxyomeprazoleOmeprazole Sulfone
Linearity Range (ng/mL) 10 - 7505 - 25010 - 750
Lower Limit of Quantification (LLOQ) (ng/mL) 10510
Intra-assay Variability (%) < 11< 11< 11
Inter-assay Variability (%) < 11< 11< 11

Data synthesized from Hofmann et al. (2006).[3]

Recovery

The extraction recovery of the analyte and internal standard should be consistent and reproducible.

CompoundRecovery (%)
Omeprazole> 85%
Internal Standard> 88%

Data from a representative study on omeprazole bioanalysis.

Conclusion

This compound serves an indispensable function as a stable isotope-labeled internal standard for the accurate and precise quantification of omeprazole sulfone. Its use in LC-MS/MS-based bioanalytical methods is critical for robust pharmacokinetic and drug metabolism studies. The detailed protocols and data presented in this guide underscore its importance in advancing pharmaceutical research and development. By enabling reliable measurement of key metabolites, this compound contributes to a deeper understanding of drug disposition and facilitates the development of safer and more effective therapies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Omeprazole Sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Omeprazole (B731) sulfone-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document includes summarized quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Omeprazole sulfone-d3 is the deuterated form of omeprazole sulfone, a primary metabolite of the proton pump inhibitor omeprazole. The introduction of deuterium (B1214612) isotopes makes it an ideal internal standard for quantitative analysis of omeprazole sulfone in biological matrices by mass spectrometry.[1][2]

Structural and General Properties
PropertyDataReference(s)
Chemical Name 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]
Synonyms OMEP sulfone-d3, OMP sulfone-d3, OMZ sulfone-d3[3]
CAS Number 2749628-17-7[3]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[3]
Appearance Solid[3]
Purity ≥99% deuterated forms (d₁-d₃)[3]
Storage -20°C[3]
Stability ≥ 4 years at -20°C[3]
Physicochemical Data
PropertyDataReference(s)
Molecular Weight 364.4 g/mol [3]
Melting Point 118-120 °C (for non-deuterated Omeprazole Sulfone)
Boiling Point Data not available (likely decomposes)
Solubility Slightly soluble in Chloroform (with heating) and Methanol[3]

Metabolic Pathway of Omeprazole to Omeprazole Sulfone

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of omeprazole sulfone is a key metabolic route, catalyzed specifically by the CYP3A4 isoform.[3] This metabolic conversion is a sulfoxidation reaction.

Omeprazole Metabolism Metabolic Pathway of Omeprazole to Omeprazole Sulfone Omeprazole Omeprazole CYP3A4 CYP3A4 (Sulfoxidation) Omeprazole->CYP3A4 Omeprazole_sulfone Omeprazole Sulfone CYP3A4->Omeprazole_sulfone Synthesis and Purification Workflow General Workflow for Synthesis and Purification of Omeprazole Sulfone Start Start: Omeprazole Thioether Oxidation Oxidation (e.g., m-CPBA in DCM) Start->Oxidation Workup Solvent Removal Oxidation->Workup Purification Column Chromatography (Silica Gel, Ethyl Acetate/Petroleum Ether) Workup->Purification Crystallization Crystallization (Methanol/Isopropyl Ether) Purification->Crystallization End End Product: Pure Omeprazole Sulfone Crystallization->End LC-MS_Analysis_Workflow General Workflow for LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Protein Precipitation & Supernatant Collection Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (Separation & Detection) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis Result Concentration of Omeprazole Sulfone Data_Analysis->Result

References

Omeprazole Sulfone-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the analytical profile of Omeprazole (B731) sulfone-d3. This document outlines the key quality attributes as determined by a certificate of analysis, details the experimental protocols for its characterization, and illustrates its metabolic context.

Omeprazole sulfone-d3 is the deuterium-labeled form of omeprazole sulfone, a primary metabolite of the proton pump inhibitor omeprazole.[1] Due to its isotopic labeling, it serves as an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices through mass spectrometry-based assays.[2][3]

Quantitative Data Summary

The quality of this compound is assessed through a variety of analytical techniques. The following tables summarize the typical quantitative data found in a Certificate of Analysis.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3
CAS Number 2749628-17-7[4]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[4]
Molecular Weight 364.4 g/mol [4]
Appearance Solid
Storage -20°C[4]
Solubility Slightly soluble in Chloroform and Methanol[4]

Table 2: Purity and Isotopic Enrichment

TestMethodResult
Chemical Purity HPLC≥98.0%
Deuterated Forms (d₁-d₃) Mass Spectrometry≥99%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe the protocols for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound by separating it from any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of acetonitrile, isopropanol, deionized water, and phosphoric acid (e.g., in a ratio of 35:15:45:5).[5]

  • Flow Rate : 1.0 mL/min.[6]

  • Detection : UV detection at a wavelength of 280 nm.

  • Injection Volume : 10 µL.

  • Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded, and the area of this peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of this compound and to verify its isotopic enrichment.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode : Full scan mode to determine the molecular weight. The protonated molecule [M+H]⁺ is observed.

  • Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z for the [M+H]⁺ ion should correspond to the calculated molecular weight of this compound plus the mass of a proton.

  • Procedure for Isotopic Enrichment : The relative intensities of the mass signals for the deuterated (d₃) and non-deuterated (d₀) forms of omeprazole sulfone are compared to determine the percentage of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated solvent such as DMSO-d₆.

  • Procedure : The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to a reference spectrum or to the expected pattern for the Omeprazole sulfone structure, confirming the absence of signals corresponding to the deuterated positions.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of omeprazole sulfone and a typical analytical workflow for its quantification using the deuterated internal standard.

Metabolic Pathway of Omeprazole Metabolic Pathway of Omeprazole to Omeprazole Sulfone Omeprazole Omeprazole CYP3A4 CYP3A4 Enzyme (Sulfoxidation) Omeprazole->CYP3A4 Omeprazole_Sulfone Omeprazole Sulfone CYP3A4->Omeprazole_Sulfone

Metabolic conversion of Omeprazole to Omeprazole Sulfone by CYP3A4.

Omeprazole is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of omeprazole sulfone is mediated by the CYP3A4 isoform through a sulfoxidation reaction.[1][7][8] Another major metabolic pathway for omeprazole is the formation of 5-hydroxyomeprazole, which is catalyzed by CYP2C19.[7]

Analytical Workflow Analytical Workflow for Quantification of Omeprazole Sulfone cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid-Phase Extraction Spike->Extraction LC Chromatographic Separation (HPLC) Extraction->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration of Omeprazole Sulfone Quantification->Result

Workflow for quantifying Omeprazole Sulfone using its deuterated internal standard.

This workflow highlights the use of this compound as an internal standard. By adding a known amount of the labeled standard to the biological sample before processing, any loss of the analyte during extraction and analysis can be corrected for, leading to highly accurate and precise quantification of the target analyte, omeprazole sulfone.

References

Omeprazole sulfone-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Omeprazole sulfone-d3, a deuterated analog of the primary metabolite of Omeprazole. It is a critical internal standard for bioanalytical and pharmacokinetic studies.

Core Compound Details

This compound is the deuterium-labeled form of Omeprazole sulfone, a metabolite of the widely used proton pump inhibitor, Omeprazole. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of Omeprazole sulfone in biological samples.[1][2]

There are two commonly referenced CAS numbers for this compound, which correspond to different positions of the deuterium (B1214612) labeling:

  • CAS Number 1189891-71-1: This identifier typically refers to the compound where the three deuterium atoms are located on the methoxy (B1213986) group of the benzimidazole (B57391) ring.[3][4][5][6][7]

  • CAS Number 2749628-17-7: This identifier is assigned to the isotopologue where the deuterium atoms are on the benzimidazole ring itself.[8]

Researchers should verify the specific labeling pattern from the supplier when ordering.

Quantitative Data Summary
ParameterValueReference(s)
Molecular Formula C17H16D3N3O4S[1][3][5][8]
Molecular Weight Approximately 364.43 g/mol [3][5][6][7][9]
Purity ≥99% deuterated forms (d1-d3)[8]
Appearance White to off-white or beige solid[3][7]
Unlabeled CAS No. 88546-55-8[3][5]

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of Omeprazole sulfone is specifically catalyzed by the CYP3A4 isoform.[4][8][10] Understanding this pathway is crucial for interpreting pharmacokinetic data and potential drug-drug interactions.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Omeprazole_sulfone Omeprazole Sulfone Omeprazole->Omeprazole_sulfone CYP2C19 CYP2C19 CYP2C19->Omeprazole Primary Pathway CYP3A4 CYP3A4 CYP3A4->Omeprazole Secondary Pathway Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

The Critical Role of Omeprazole Sulfone-d3 in Advancing Pharmacokinetic Research of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of Omeprazole (B731) sulfone-d3, a deuterated metabolite of omeprazole, in modern pharmacokinetic (PK) research. As the pharmaceutical industry increasingly relies on high-precision bioanalytical techniques, stable isotope-labeled internal standards have become indispensable for accurate drug quantification in biological matrices. This document details the rationale behind using a deuterated metabolite as an internal standard, its advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and provides detailed experimental protocols. Furthermore, it presents key quantitative data in structured tables and visualizes complex biological and experimental workflows through detailed diagrams, offering a vital resource for professionals in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical pharmacology.

Introduction: The Need for Precision in Pharmacokinetic Analysis

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. The data from these studies inform dosing regimens, safety profiles, and regulatory submissions. Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. Its major metabolites include 5-hydroxyomeprazole and omeprazole sulfone. Accurate and simultaneous quantification of omeprazole and its metabolites in biological fluids is crucial for understanding its disposition and potential drug-drug interactions.

The gold standard for bioanalysis is LC-MS/MS, prized for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data is highly dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.

The Advantage of Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule that is chemically identical to the analyte but has a different mass. This subtle yet significant modification offers several advantages:

  • Similar Physicochemical Properties: Deuterated standards co-elute with the analyte in most chromatographic systems, ensuring they experience the same matrix effects.

  • Improved Accuracy and Precision: By closely tracking the analyte through the entire analytical process, deuterated internal standards provide superior correction for experimental variability.

  • Reduced Ion Suppression/Enhancement: Co-elution helps to normalize for matrix-induced changes in ionization efficiency, a common challenge in bioanalysis.

Omeprazole Sulfone-d3: A Superior Internal Standard for Omeprazole Pharmacokinetics

This compound is the deuterium-labeled analog of omeprazole sulfone, a major metabolite of omeprazole.[1] Its use as an internal standard in pharmacokinetic studies of omeprazole offers distinct advantages over using a deuterated parent drug (omeprazole-d3) alone, especially when quantifying both the parent drug and its metabolites.

By using a deuterated version of a major metabolite, researchers can more accurately track the analytical behavior of the corresponding non-deuterated metabolite, which may have different extraction recovery and chromatographic retention times than the parent drug. For the simultaneous quantification of omeprazole and its sulfone metabolite, a combination of deuterated parent and deuterated metabolite internal standards would provide the most robust and accurate results.

Quantitative Data Summary

The following tables summarize key parameters relevant to the analysis of omeprazole and its metabolites using LC-MS/MS. While a specific validated method using this compound for simultaneous analysis was not found in the public literature, the data presented is a composite from various validated methods for omeprazole and its metabolites, providing a representative overview.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Omeprazole and Metabolites

ParameterOmeprazoleOmeprazole SulfoneThis compound (IS)
Precursor Ion (m/z) 346.1362.1365.1 (inferred)
Product Ion (m/z) 198.1150.0150.0 or other specific fragment
Ionization Mode Positive ESIPositive ESIPositive ESI
Linearity Range (ng/mL) 1 - 10001 - 1000N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 11N/A

Note: The m/z for this compound is inferred based on the addition of three deuterium atoms to the omeprazole sulfone structure. The product ion would need to be determined experimentally.

Table 2: Method Validation Summary for a Typical Omeprazole Bioanalytical Assay

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent and reproducible85-105%
Matrix Effect Monitored and within acceptable limitsNormalized by IS
Stability (Freeze-thaw, short-term, long-term) ≤ 15% deviationStable under typical storage conditions

Detailed Experimental Protocols

The following section outlines a representative experimental protocol for the simultaneous quantification of omeprazole and omeprazole sulfone in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods.

Sample Preparation: Protein Precipitation
  • Thaw Plasma Samples: Allow frozen human plasma samples (collected with an anticoagulant like EDTA) and quality control (QC) samples to thaw at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound at a known concentration, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex-mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MRM transitions are listed in Table 1.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Metabolic Pathway of Omeprazole

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic conversion of omeprazole to its primary metabolites.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation IS_Spiking IS_Spiking Plasma_Separation->IS_Spiking Add this compound Protein_Precipitation Protein_Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation_Reconstitution Supernatant_Transfer->Evaporation_Reconstitution LC_MS_MS_Analysis LC_MS_MS_Analysis Evaporation_Reconstitution->LC_MS_MS_Analysis Data_Processing Data_Processing LC_MS_MS_Analysis->Data_Processing PK_Modeling PK_Modeling Data_Processing->PK_Modeling Report Report PK_Modeling->Report

Caption: Bioanalytical workflow for a typical pharmacokinetic study.

Principle of a Deuterated Internal Standard in LC-MS

IS_Principle cluster_process Analytical Process cluster_output Output Analyte Omeprazole (Analyte) Extraction Sample Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection Analyte_Signal Analyte Peak Area Detection->Analyte_Signal IS_Signal IS Peak Area Detection->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Calculated Concentration Ratio->Concentration

Caption: How a deuterated internal standard corrects for variability.

Conclusion

This compound serves as a critical tool in the pharmacokinetic research of omeprazole and related proton pump inhibitors. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods, particularly for the simultaneous quantification of the parent drug and its metabolites. The detailed protocols and data presented in this guide underscore the importance of selecting an appropriate internal standard and provide a framework for developing and validating high-quality LC-MS/MS assays. As the demand for more precise pharmacokinetic data continues to grow, the strategic application of deuterated internal standards like this compound will remain a cornerstone of successful drug development.

References

Unraveling the Proteome: An In-depth Technical Guide to Isotopic Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamic nature of the proteome is paramount. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool for the accurate quantification of proteins and the elucidation of complex biological processes. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation strategies associated with the most prominent isotopic labeling techniques.

Core Principles of Isotopic Labeling

Isotopic labeling strategies introduce a mass difference between proteins or peptides from different experimental conditions. This is achieved by incorporating stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into the molecules of interest.[1][2] When samples are mixed and analyzed by mass spectrometry, the mass difference allows for the precise relative or absolute quantification of proteins.[3] The two primary approaches for introducing these isotopic labels are metabolic labeling and chemical labeling.

Metabolic labeling involves the incorporation of isotopically labeled amino acids into proteins in vivo as cells grow and divide.[4] This method offers the advantage of labeling proteins in their native state, minimizing sample manipulation and potential for experimental error.

Chemical labeling , on theother hand, involves the covalent attachment of isotope-coded tags to proteins or peptides in vitro.[5] This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.

Key Isotopic Labeling Techniques

Several well-established isotopic labeling techniques are routinely employed in quantitative proteomics. Each method possesses unique advantages and is suited for specific experimental designs.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically lysine (B10760008) and arginine.[2][6] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[7] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptide pairs directly correspond to the relative abundance of the proteins.[2]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that utilizes a set of isobaric (same mass) tags to label the primary amines of peptides.[8][9] Each tag consists of a reporter group, a balance group, and a peptide-reactive group.[8] While the total mass of the tags is identical, the distribution of isotopes between the reporter and balance groups differs. During tandem mass spectrometry (MS/MS) analysis, the tags fragment, releasing reporter ions of different masses. The relative intensities of these reporter ions are then used to quantify the corresponding peptides.[10]

Tandem Mass Tags (TMT)

Similar to iTRAQ, TMT is another powerful isobaric chemical labeling technique.[11][12] TMT reagents also consist of a reporter group, a mass normalizer, and a peptide-reactive group.[11] Different TMT tags have the same total mass but yield unique reporter ions upon fragmentation in the mass spectrometer.[12] A key advantage of TMT is the availability of higher-plex reagents (e.g., 10-plex, 16-plex, 18-plex), allowing for the simultaneous comparison of a larger number of samples.[11]

Quantitative Data Presentation

The primary output of an isotopic labeling experiment is a quantitative comparison of protein abundance between different samples. This data is typically presented in tables that include protein identifiers, the calculated ratios or fold changes, and statistical significance values.

Table 1: Example of SILAC Quantitative Proteomics Data

Protein AccessionGene NameH/L Ratiop-value
P60709ACTB1.050.89
P02768ALB2.540.01
Q15185ANXA20.890.45
P31946YWHAZ1.120.76
P62258PPIA0.950.63

H/L Ratio: Ratio of the abundance of the protein in the "heavy" labeled sample to the "light" labeled sample.

Table 2: Example of iTRAQ/TMT Quantitative Proteomics Data

Protein AccessionGene NameRatio 114/116Ratio 115/116p-value
P08670VIM1.232.110.03
P10809HSP90B10.981.050.91
Q06830PRDX11.560.780.04
P62937EEF1A11.010.990.98
P14618HNRNPA10.851.150.55

Ratios represent the relative abundance of the protein in the sample labeled with the corresponding iTRAQ/TMT reporter ion, normalized to a reference channel (e.g., 116).

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in isotopic labeling experiments. The following sections provide generalized methodologies for the key techniques.

SILAC Experimental Protocol
  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in "light" SILAC medium containing natural abundance lysine and arginine, while the other is grown in "heavy" SILAC medium with ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine for at least five to six cell doublings to ensure complete incorporation.[4][7]

  • Experimental Treatment: The "light" and "heavy" cell populations are subjected to control and experimental conditions, respectively.

  • Cell Lysis and Protein Extraction: Cells are harvested, washed, and lysed using a suitable lysis buffer. Protein concentration is determined for both lysates.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are mixed.[4]

  • Protein Digestion: The combined protein mixture is reduced, alkylated, and digested into peptides, typically using trypsin.

  • Peptide Fractionation (Optional): To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the H/L ratios.[13]

iTRAQ/TMT Experimental Protocol
  • Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then reduced, alkylated, and digested with trypsin.[14][15]

  • Peptide Labeling: Each peptide digest is individually labeled with a specific iTRAQ or TMT reagent according to the manufacturer's protocol. The reaction is then quenched.[15][16]

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.[14]

  • Peptide Cleanup: The pooled sample is desalted to remove excess labeling reagents and other contaminants.

  • Peptide Fractionation: The complex peptide mixture is typically fractionated to improve the depth of proteome coverage.

  • LC-MS/MS Analysis: The fractionated peptides are analyzed by LC-MS/MS.

  • Data Analysis: The MS/MS data is analyzed using specialized software to identify peptides and quantify the reporter ion intensities for relative protein quantification.[14]

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the resulting signaling pathway alterations is crucial for data interpretation and communication. The following diagrams were generated using the Graphviz DOT language to illustrate key processes.

SILAC_Workflow cluster_culture Cell Culture & Labeling Light Culture Light Culture Experimental Treatment Experimental Treatment Light Culture->Experimental Treatment Heavy Culture Heavy Culture Heavy Culture->Experimental Treatment Cell Lysis Cell Lysis Experimental Treatment->Cell Lysis Protein Mixing Protein Mixing Cell Lysis->Protein Mixing Digestion Digestion Protein Mixing->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

General experimental workflow for SILAC.

TMT_Workflow cluster_samples Sample Preparation Sample 1 Sample 1 Protein Digestion Protein Digestion Sample 1->Protein Digestion Sample 2 Sample 2 Sample 2->Protein Digestion Sample N Sample N Sample N->Protein Digestion TMT Labeling TMT Labeling Protein Digestion->TMT Labeling Sample Pooling Sample Pooling TMT Labeling->Sample Pooling Fractionation Fractionation Sample Pooling->Fractionation LC-MS/MS LC-MS/MS Fractionation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

General experimental workflow for iTRAQ/TMT.
Signaling Pathway Analysis: A Case Study of the mTOR Pathway

Isotopic labeling is frequently used to investigate changes in signaling pathways in response to various stimuli. For instance, the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism, is a common subject of such studies.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Activates Nutrients Nutrients Nutrients->mTOR Activates S6K1 S6K1 mTOR->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates Raptor Raptor Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Simplified mTOR signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Simplified EGFR signaling pathway.
AKT Signaling Pathway

The AKT (also known as Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism.

AKT_Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival Cell Survival AKT->Cell Survival Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Simplified AKT signaling pathway.

Applications in Drug Development

Isotopic labeling in mass spectrometry is a cornerstone of modern drug development. It is instrumental in:

  • Target Identification and Validation: Identifying the protein targets of a drug and validating their engagement in a cellular context.

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug candidate.

  • Biomarker Discovery: Identifying proteins whose expression levels change in response to disease or treatment, which can serve as biomarkers for diagnosis, prognosis, or therapeutic response.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug and its effect on the proteome over time.[17]

Conclusion

Isotopic labeling techniques, in conjunction with mass spectrometry, provide a powerful and versatile platform for quantitative proteomics. From fundamental biological research to the intricacies of drug development, these methods offer unparalleled insights into the complexity of the proteome. The continued evolution of labeling chemistries, mass spectrometry instrumentation, and data analysis software promises to further enhance the capabilities of these techniques, driving new discoveries and innovations in the life sciences.

References

An In-Depth Technical Guide on the Formation of Omeprazole Sulfone via CYP3A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of omeprazole (B731) to its sulfone metabolite, a process predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This document details the experimental protocols for studying this metabolic pathway, presents key quantitative data on the enzyme kinetics involved, and visualizes the core processes for enhanced understanding.

Introduction

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders, undergoes extensive metabolism in the liver. The primary metabolic pathways are hydroxylation to 5-hydroxyomeprazole, primarily catalyzed by CYP2C19, and sulfoxidation to omeprazole sulfone, which is almost exclusively mediated by CYP3A4.[1][2] Understanding the kinetics and mechanisms of these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and conducting robust preclinical and clinical studies. This guide focuses specifically on the CYP3A4-mediated formation of omeprazole sulfone.

Metabolic Pathway

The formation of omeprazole sulfone from omeprazole is a key metabolic step. The sulfoxidation of the sulfinyl group in the omeprazole molecule is catalyzed by CYP3A4. This pathway is particularly significant in individuals who are poor metabolizers for CYP2C19, as a larger fraction of the drug is shunted through the CYP3A4 pathway.[1]

OmeprazoleMetabolism Omeprazole Omeprazole OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone Sulfoxidation CYP3A4 CYP3A4 CYP3A4->OmeprazoleSulfone

Metabolic conversion of omeprazole to omeprazole sulfone by CYP3A4.

Quantitative Data: Enzyme Kinetics

The kinetics of omeprazole sulfone formation by CYP3A4 have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

SystemSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Rat Liver MicrosomesOmeprazole120.70.1879[3]
Human Liver Microsomes(-)-Lansoprazole (Sulfoxidation)--[4]
Recombinant Human CYP3A4Tenatoprazole (Sulfoxidation)40002.7 min⁻¹ (kcat)[5]

Note: Direct kinetic data for omeprazole sulfoxidation by human recombinant CYP3A4 was not consistently available in the reviewed literature. The provided data for lansoprazole (B1674482) and tenatoprazole, other proton pump inhibitors, offer insights into CYP3A4-mediated sulfoxidation.

Experimental Protocols

The following sections detail the methodologies for studying the in vitro metabolism of omeprazole to omeprazole sulfone.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolism of omeprazole using a pool of human liver microsomes (HLMs).

4.1.1. Materials

  • Human Liver Microsomes (pooled)

  • Omeprazole

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., Lansoprazole)

4.1.2. Incubation Procedure

  • Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration typically 0.1-1.0 mg/mL) and omeprazole (at various concentrations to determine kinetics, e.g., 1-200 µM) in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes for time-course studies).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to a new tube for analysis.

IncubationWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing Prep Prepare Reagents: - Human Liver Microsomes - Omeprazole Stock - Buffer - NADPH System PreIncubate Pre-incubate Microsomes and Omeprazole in Buffer at 37°C Prep->PreIncubate Initiate Initiate Reaction with NADPH System PreIncubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Terminate Terminate Reaction with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Collect Collect Supernatant for Analysis Centrifuge->Collect

Workflow for in vitro omeprazole metabolism assay.
Metabolism Study with Recombinant Human CYP3A4

To specifically assess the role of CYP3A4, a similar protocol is followed using recombinant human CYP3A4 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

4.2.1. Modifications to the Protocol

  • Replace human liver microsomes with a specific concentration of recombinant human CYP3A4 and cytochrome P450 reductase.

  • The concentration of the recombinant enzyme should be optimized for the specific activity of the preparation.

Analytical Methodology: HPLC-UV

A common method for the quantification of omeprazole and its metabolites is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

4.3.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.6) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical mobile phase could be a 55:45 (v/v) mixture of methanol and water containing 1% triethylamine, with the pH adjusted to 7 with phosphoric acid.[6]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection Wavelength: 280-302 nm.[6][8]

  • Injection Volume: 20-50 µL.

4.3.2. Sample Preparation

The supernatant collected from the incubation is directly injected into the HPLC system.

Analytical Methodology: LC-MS/MS

For higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

4.4.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic phases, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. For example, a mobile phase consisting of 10 mM ammonium formate (B1220265) in water and acetonitrile (50:50, v/v) can be used.[9]

  • Flow Rate: Typically 0.2-0.6 mL/min.[10]

4.4.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omeprazole: m/z 346.2 → 198.0[9]

    • Omeprazole Sulfone: m/z 362.1 → 198.1 (Note: specific transitions can vary)

    • Internal Standard (e.g., Lansoprazole): m/z 369.97 → (product ion)[11]

Conclusion

The formation of omeprazole sulfone is a critical metabolic pathway governed by CYP3A4. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of the kinetics and influencing factors of this pathway is essential for the safe and effective use of omeprazole and for the development of new chemical entities that may interact with CYP3A4. Further studies focusing on generating precise kinetic data for omeprazole sulfoxidation in human recombinant CYP3A4 systems are warranted to refine predictive models of drug metabolism and interaction.

References

Methodological & Application

Application Notes: High-Throughput Analysis of Omeprazole in Human Plasma Using Omeprazole Sulfone-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731) is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of omeprazole in human plasma. The use of a stable isotope-labeled internal standard, Omeprazole sulfone-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Omeprazole (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile (B52724)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Ultrapure water

2. Stock and Working Solutions

  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Omeprazole Working Standards: Prepare a series of working standard solutions by serially diluting the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for the blank matrix sample.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size)
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerAPI 4000 triple quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsOmeprazole: m/z 346.1 -> 197.9; this compound: m/z 365.1 -> 214.0 (Hypothetical, requires optimization)[1]
Dwell Time200 ms
Collision EnergyOptimized for each transition
Ion Source Temperature550°C

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter-day Precision (%RSD)< 10%
Inter-day Accuracy (%Bias)± 10%
Recovery> 85%
Matrix EffectMinimal

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias, n=6)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias, n=18)
LLOQ16.8-4.28.5-2.1
Low QC35.12.56.23.0
Mid QC1003.51.84.52.2
High QC8002.8-0.53.9-1.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge 4. Centrifugation protein_precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Injection into LC-MS/MS supernatant->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. MS/MS Detection (MRM) separation->detection quantification 9. Quantification using Peak Area Ratios detection->quantification results 10. Report Omeprazole Concentration quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of omeprazole.

internal_standard_logic analyte Omeprazole (Analyte) sample_processing Sample Processing (Extraction, etc.) analyte->sample_processing is This compound (Internal Standard) is->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis peak_area_ratio Peak Area Ratio (Analyte / IS) lc_ms_analysis->peak_area_ratio concentration Accurate Concentration peak_area_ratio->concentration

Caption: Logic of using a stable isotope-labeled internal standard.

omeprazole_moa cluster_parietal_cell Gastric Parietal Cell omeprazole Omeprazole (Prodrug) Absorbed into bloodstream activation Acidic Environment (Secretory Canaliculi) omeprazole->activation Accumulation active_form Active Sulfenamide Metabolite activation->active_form Conversion proton_pump H+/K+ ATPase (Proton Pump) active_form->proton_pump Covalent Bonding inhibition Irreversible Inhibition proton_pump->inhibition Leads to hcl_secretion HCl Secretion inhibition->hcl_secretion Blocks gastric_lumen Gastric Lumen hcl_secretion->gastric_lumen Reduced into

Caption: Mechanism of action of omeprazole.

Discussion

The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of omeprazole in human plasma. The use of this compound as an internal standard is critical for correcting any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2] The simple protein precipitation protocol allows for rapid sample processing, making it suitable for studies with a large number of samples. The chromatographic conditions are optimized for a short run time, further enhancing the throughput of the method. This method is well-suited for pharmacokinetic and bioequivalence studies of omeprazole.

References

Application Notes and Protocols for Quantification of Omeprazole and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders.[1][2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][4][5] The main metabolites in plasma are 5-hydroxyomeprazole and omeprazole sulfone.[1][6][7] Accurate quantification of omeprazole and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of omeprazole and its major metabolites in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive hepatic metabolism. The formation of 5-hydroxyomeprazole is primarily catalyzed by CYP2C19, while CYP3A4 is responsible for the formation of omeprazole sulfone.[4] Genetic polymorphisms in CYP2C19 can significantly influence the metabolism and plasma concentrations of omeprazole.[5]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic pathway of omeprazole. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of omeprazole and its metabolites in human plasma.

Table 1: LC-MS/MS Methods

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Internal Standard (IS)Reference
Omeprazole25 - 150025-Fluconazole[8]
Omeprazole1.0 - 20001.086.0 - 114.4Tolbutamide[9]
Omeprazole0.50 - 8000.50-Sildenafil[10]
Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone10 - 750 (Ome, Ome-S) 5 - 250 (5-OH-Ome)10 (Ome, Ome-S) 5 (5-OH-Ome)-(2-{[(3,5-dimethylpyridine-2-yl)methyl]thio}-1H-benzimidazole-5-yl)methanol[11]
Omeprazole Enantiomers25 - 60025-Lansoprazole[12]

Table 2: HPLC-UV Methods

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Internal Standard (IS)Reference
Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone10 - 500 (Ome, 5-OH-Ome) 5 - 500 (Ome-S)10 (5-OH-Ome) 5 (Ome-S, Ome)-Pantoprazole[13]
Omeprazole20 - 250020≥ 80Pantoprazole[14]
Omeprazole-2> 75.48Lansoprazole[15]
Omeprazole10 - 150010-Pantoprazole[16]
Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone25 - 500--Phenacetine[7]

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol provides a general procedure for the simultaneous quantification of omeprazole and its metabolites. Specific parameters may need to be optimized based on the instrument and laboratory conditions.

1. Materials and Reagents

2. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of omeprazole, metabolites, and IS in methanol or a suitable organic solvent (e.g., 1 mg/mL).[17]

  • Prepare working standard solutions by serial dilution of the stock solutions.

  • Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.[17]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (CC, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[8]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 5 mM ammonium bicarbonate or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[11][17]

  • Flow Rate: 0.2 - 0.5 mL/min.[5][8]

  • Column Temperature: 25 - 40 °C.

5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Omeprazole: m/z 346.2 → 198.0[8]

    • 5-Hydroxyomeprazole: m/z 362 → 214

    • Omeprazole Sulfone: m/z 362 → 198

    • Lansoprazole (IS): m/z 370.0 → 252.0[12]

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Protocol 2: Quantification by HPLC-UV

This protocol is a cost-effective alternative to LC-MS/MS for the quantification of omeprazole and its metabolites.

1. Materials and Reagents

2. Standard and QC Sample Preparation

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add the internal standard.

  • Add 2 mL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).[7]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

4. High-Performance Liquid Chromatography Conditions

  • Column: A C18 or C8 column is suitable (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer, pH 7.2) is common.[7][16] Triethylamine may be added to improve peak shape.[14]

  • Flow Rate: 1.0 mL/min.[14][16]

  • Detection Wavelength: 302 nm.[7]

Experimental Workflow

The general workflow for the quantification of omeprazole and its metabolites in plasma involves sample collection, preparation, chromatographic separation, detection, and data analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spiking with Internal Standard Plasma_Sample->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Chromatography LC Separation (HPLC or UPLC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification and Pharmacokinetic Analysis Data_Acquisition->Quantification

Caption: General bioanalytical workflow. (Within 100 characters)

Method Validation

All analytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Linearity: The range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analytes.

  • Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).[18][19]

Conclusion

The protocols described provide a comprehensive framework for the quantification of omeprazole and its primary metabolites in human plasma. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available resources. Proper method validation is essential to ensure the generation of high-quality, reliable data for clinical and research applications.

References

Application Notes and Protocols for Omeprazole Sulfone Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the body, with omeprazole sulfone being one of its major metabolites. Accurate quantification of omeprazole sulfone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby ensuring the reliability and sensitivity of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three common sample preparation techniques for omeprazole sulfone analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Data Presentation

The following table summarizes the quantitative data associated with the different sample preparation methods described in the literature.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery Good recovery data reported[1]>95% (with methylene (B1212753) chloride)[2]; 62.3% - 76.6% (with ethyl acetate (B1210297)/n-hexane)[3]Not explicitly stated for sulfone, but method showed good performance for omeprazole
Linearity Range 0.08 to 2.0 µg/mL of plasma[1]0.2 to 10.0 µg/mL[3]1.2 to 1200 ng/mL (for omeprazole)[4]
Intra-day Precision (%RSD) ~1.6%[1]< 15%[3]< 5% (for omeprazole)[4]
Inter-day Precision (%RSD) ~2.5%[1]< 15%[3]< 5% (for omeprazole)[4]
Limit of Quantification (LOQ) 0.08 µg/mL[1]0.2 µg/mL[3]1.2 ng/mL (for omeprazole)[4]

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method for sample clean-up and concentration. The following protocol is based on the use of polymeric or C18 cartridges.

Materials:

  • SPE cartridges (e.g., surface-modified styrene-divinylbenzene polymer or C18)

  • Biological sample (e.g., plasma)

  • Internal Standard (IS) solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Conditioning solution (e.g., Methanol)

  • Equilibration solution (e.g., Water)

  • Wash solution (e.g., 10% Methanol in water)

  • Elution solvent (e.g., Methanol)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (mobile phase)

Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike with an appropriate internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.[5]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Ensure the sorbent bed does not dry out.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 10% methanol in water to remove less polar impurities.[5]

  • Elution: Elute omeprazole sulfone and the internal standard with 1 mL of methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Load Load Sample Spike->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (10% Methanol) Wash1->Wash2 Elute Elute (Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

  • Biological sample (e.g., plasma, liquid culture medium)

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., methylene chloride or a mixture of ethyl acetate and n-hexane (4:1, v/v))[2][6]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (mobile phase)

Protocol:

  • Sample Preparation: To a centrifuge tube, add the plasma or liquid culture medium sample.

  • Spiking: Add the internal standard solution to the sample.

  • Extraction: Add the extraction solvent (e.g., 3 mL of ethyl acetate and n-hexane mixture).[6]

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.[6]

  • Centrifugation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the organic and aqueous layers.[6]

  • Collection: Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Dry the collected organic phase at 30°C under a gentle stream of nitrogen.[6]

  • Reconstitution: Dissolve the dried residue in a suitable volume of the mobile phase for analysis.[6]

Workflow Diagram:

LLE_Workflow start Start: Plasma Sample spike Spike with Internal Standard start->spike add_solvent Add Extraction Solvent (e.g., Ethyl Acetate/n-Hexane) spike->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (2000 rpm, 5 min) vortex->centrifuge collect Collect Supernatant (Organic Layer) centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for sample preparation, particularly suitable for high-throughput analysis.

Materials:

  • Biological sample (e.g., plasma)

  • Internal Standard (IS) solution

  • Precipitating agent (e.g., Acetonitrile)[4][7][8]

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.[8]

  • Spiking: Add the internal standard to the plasma sample.

  • Precipitation: Add the precipitating agent, such as acetonitrile (B52724) (e.g., 240 µL).[8]

  • Vortexing: Vortex the mixture vigorously for about 2 minutes to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully collect the supernatant.

  • Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system.

Workflow Diagram:

PPT_Workflow start Start: Plasma Sample spike Spike with Internal Standard start->spike add_precipitant Add Precipitating Agent (e.g., Acetonitrile) spike->add_precipitant vortex Vortex Mix (2 min) add_precipitant->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Direct Injection for LC-MS/MS Analysis collect->analysis

Caption: Protein Precipitation (PPT) Workflow.

Conclusion

The choice of sample preparation method for omeprazole sulfone analysis depends on various factors, including the required sensitivity, sample throughput, and the complexity of the biological matrix. Solid-Phase Extraction generally offers the cleanest extracts and highest recovery, making it suitable for methods requiring low limits of detection. Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use. Protein Precipitation is the simplest and fastest method, ideal for high-throughput screening, but may be more susceptible to matrix effects. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Omeprazole and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

AN-OMEP-HPLC-2025

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the proton pump inhibitor omeprazole (B731) (OMP) and its principal metabolites, 5-hydroxyomeprazole (5-OH-OMP) and omeprazole sulfone (OMP-S). The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control applications. The separation is achieved on a C18 stationary phase with UV detection, providing a reliable and efficient analytical solution.

Introduction

Omeprazole is a widely prescribed medication for the treatment of conditions related to excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] In the body, omeprazole is extensively metabolized in the liver primarily by cytochrome P450 enzymes. The major metabolic pathways are hydroxylation to form 5-hydroxyomeprazole, mediated mainly by the polymorphic enzyme CYP2C19, and sulfoxidation to form omeprazole sulfone, primarily catalyzed by CYP3A4.[2][3][4]

Given the variability in patient metabolism due to genetic polymorphisms in CYP2C19, it is crucial to have a reliable analytical method to simultaneously measure omeprazole and its key metabolites. This allows for a comprehensive understanding of its pharmacokinetic profile in different individuals. This document provides a detailed protocol for an HPLC-UV method designed for this purpose.

Metabolic Pathway of Omeprazole

The biotransformation of omeprazole is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversions.

OmeprazoleMetabolism OMP Omeprazole OH_OMP 5-Hydroxyomeprazole (Inactive Metabolite) OMP->OH_OMP CYP2C19 (Hydroxylation) OMP_S Omeprazole Sulfone (Inactive Metabolite) OMP->OMP_S CYP3A4 (Sulfoxidation)

Caption: Metabolic conversion of omeprazole to its primary metabolites.

Experimental Protocol

  • Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone reference standards

  • Phenacetin (Internal Standard - ISTD)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • Orthophosphoric Acid (H₃PO₄)

  • Dichloromethane

  • Diethyl ether

  • Water (HPLC Grade or Milli-Q)

  • Human Plasma (for bioanalytical applications)

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., Kromasil or Zorbax SB), 150 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase Methanol : Water (55:45, v/v) containing 1% Triethylamine (TEA), pH adjusted to 7.0 with H₃PO₄ 85%[6]
Flow Rate 1.0 mL/min[1][5][7]
Detection UV at 302 nm[5][6][7]
Injection Volume 30 µL[6]
Column Temperature 28-30°C[1][6]
Internal Standard Phenacetin
  • Stock Solutions (0.1 mg/mL): Individually weigh and dissolve accurate amounts of Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone, and Phenacetin (ISTD) in methanol to produce stock solutions of 0.1 mg/mL (100 µg/mL).[6] Store these solutions at 4°C, protected from light.

  • Working Standard Solutions: Prepare calibration curve standards and quality control (QC) samples by serially diluting the stock solutions with the mobile phase or blank plasma to achieve the desired concentration range (e.g., 25 ng/mL to 500 ng/mL).[6]

  • ISTD Working Solution (100 ng/mL): Dilute the Phenacetin stock solution with methanol to a final concentration of 100 ng/mL.[6]

This protocol is adapted for the analysis of samples in a biological matrix like human plasma.[6]

  • Pipette 1 mL of plasma sample into a clean centrifuge tube.

  • Add 80 µL of the ISTD working solution (100 ng/mL).[6]

  • Add 200 µL of 0.02 M NaOH.

  • Add 4.5 mL of an extraction solvent mixture of Dichloromethane:Diethyl ether (2:2.5, v/v).[6]

  • Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and inject 30 µL into the HPLC system.

Method Development Workflow

The development of a robust HPLC method follows a logical sequence of optimization steps.

HPLCWorkflow start Define Analytical Objective lit_review Literature Review & Analyte Properties start->lit_review col_select Column Selection (C18, 5µm) lit_review->col_select mp_select Mobile Phase Optimization (pH, Organic %) col_select->mp_select flow_temp Flow Rate & Temp. Optimization mp_select->flow_temp det_select Detector Wavelength Selection (302 nm) det_select->mp_select sp_dev Sample Preparation Development (LLE) flow_temp->sp_dev validation Method Validation (Linearity, Precision, Accuracy) sp_dev->validation analysis Routine Sample Analysis validation->analysis

Caption: General workflow for HPLC method development and validation.

Results and Performance

The described method provides excellent separation and resolution for omeprazole and its metabolites.

Under the specified conditions, a clear separation of all three analytes and the internal standard is achieved.

CompoundTypical Retention Time (min)
5-Hydroxyomeprazole~3.9[6]
Phenacetin (ISTD)~4.2[6]
Omeprazole Sulfone~7.0[6]
Omeprazole~8.0[6]

The method should be validated according to ICH guidelines. Typical validation parameters are summarized below.

ParameterTypical Result
Linearity Range 25 - 500 ng/mL for all analytes[6]
Correlation Coeff. (r²) > 0.999
Precision (%RSD) Intra-day and Inter-day RSD < 9.1%[8][9]
Accuracy (%RE) Within ±15% of the nominal concentration
Recovery > 93% for all analytes and ISTD from plasma[8]
Limit of Quant. (LOQ) 5-10 ng/mL in plasma[8][9]

Troubleshooting Guide

This logical diagram outlines steps for addressing common HPLC issues encountered during analysis.

HPLCTroubleshooting start Problem Observed pressure Pressure Issue? start->pressure e.g., High/Low peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing/Splitting retention Retention Time Shift? start->retention e.g., Drifting pressure->peak_shape No p_high High Pressure pressure->p_high Yes (High) p_low Low Pressure pressure->p_low Yes (Low) peak_shape->retention No tailing Tailing Peaks peak_shape->tailing Yes (Tailing) fronting Fronting Peaks peak_shape->fronting Yes (Fronting) split Split Peaks peak_shape->split Yes (Splitting) rt_drift Drifting RT retention->rt_drift Yes (Drifting) rt_sudden Sudden Change in RT retention->rt_sudden Yes (Sudden Change) p_high_sol Check for blockage (frit, guard/column, tubing) p_high->p_high_sol p_low_sol Check for leaks Check pump seals p_low->p_low_sol tailing_sol Check mobile phase pH Check for column voids tailing->tailing_sol fronting_sol Reduce injection volume Dilute sample fronting->fronting_sol split_sol Check for column blockage Ensure sample solvent matches mobile phase split->split_sol rt_drift_sol Check column temperature Ensure mobile phase is stable rt_drift->rt_drift_sol rt_sudden_sol Check mobile phase composition Check for pump malfunction rt_sudden->rt_sudden_sol

Caption: A logical troubleshooting guide for common HPLC issues.

Conclusion

The HPLC method detailed in this application note is simple, accurate, and precise for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone.[8] It has been successfully applied to pharmacokinetic studies in human plasma and can be readily implemented in research and quality control laboratories with standard HPLC equipment.[5] The provided protocols and validation data confirm its suitability for its intended purpose.

References

Application of Omeprazole Sulfone-d3 in Drug Metabolite Identification: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Omeprazole (B731) sulfone-d3 in the identification and quantification of drug metabolites, particularly focusing on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Application Notes

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver primarily by the cytochrome P450 (CYP) enzyme system. The main metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[1][2] The formation of omeprazole sulfone is catalyzed by CYP3A4, while CYP2C19 is chiefly responsible for the hydroxylation of omeprazole to 5-hydroxyomeprazole.[3] Understanding the metabolic fate of omeprazole is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches based on CYP2C19 genotype.[2]

Omeprazole sulfone-d3 is a deuterium-labeled stable isotope of omeprazole sulfone.[4] Its primary application is as an internal standard (IS) for the accurate quantification of omeprazole and its metabolites in biological matrices such as plasma and urine.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because it shares identical chemical and physical properties with the analyte, leading to similar extraction recovery and ionization response, thus correcting for variations during sample preparation and analysis.[5]

The application of this compound is particularly valuable in:

  • Pharmacokinetic (PK) Studies: Accurate determination of the concentration-time profiles of omeprazole and its metabolites.

  • Metabolite Identification: Aiding in the confirmation of omeprazole sulfone as a metabolite in various in vitro and in vivo systems.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of omeprazole.

  • CYP2C19 and CYP3A4 Phenotyping: The ratio of parent drug to its metabolites can be used to assess enzyme activity.

Experimental Protocols

This section details a standard protocol for the quantification of omeprazole and its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting omeprazole and its metabolites from plasma samples.

  • Thaw Plasma Samples: Allow frozen human plasma samples to thaw at room temperature.

  • Spike Internal Standard: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add a specific volume (e.g., 10 µL) of the this compound working solution (concentration to be optimized based on expected analyte levels).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

  • Inject: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omeprazole346.1198.135
5-Hydroxyomeprazole362.1214.130
Omeprazole Sulfone362.1198.138
This compound (IS) 365.1 201.1 38

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize key quantitative data for a typical bioanalytical method for omeprazole and its metabolites.

Table 4: Linearity and Sensitivity of the Bioanalytical Method

AnalyteCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Omeprazole1 - 10001
5-Hydroxyomeprazole1 - 5001
Omeprazole Sulfone1 - 5001

Mandatory Visualizations

Omeprazole Metabolic Pathway

Omeprazole_Metabolism cluster_cyp Cytochrome P450 Enzymes Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfoxidation CYP2C19 CYP2C19 CYP2C19->Omeprazole CYP3A4 CYP3A4 CYP3A4->Omeprazole

Caption: Metabolic conversion of Omeprazole to its major metabolites.

Experimental Workflow for Metabolite Quantification

Workflow Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Data Data Processing & Quantification Analyze->Data

Caption: Workflow for plasma sample preparation and analysis.

References

Application Notes and Protocols: Preparation of Omeprazole Sulfone-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Omeprazole sulfone-d3, a deuterated metabolite of Omeprazole. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in various applications, including its use as an internal standard in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Omeprazole sulfone. A summary of its key chemical and physical properties is presented in Table 1. This information is crucial for accurate calculations and proper handling and storage of the compound.

PropertyValueReferences
Molecular Formula C₁₇H₁₆D₃N₃O₄S[1][2][3][4]
Molecular Weight 364.43 g/mol [1][2][4][5][]
CAS Number 1189891-71-1[2][4]
Appearance Beige or white solid[2][3]
Purity Typically >95%[4]
Solubility Soluble in DMSO and Methanol (slightly); Chloroform (slightly, requires heating)[3][]
Storage Temperature -20°C[3][4]
Stability ≥ 4 years when stored at -20°C[3]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.

2.1. Materials and Equipment

  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

2.2. Procedure

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the solid compound.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance. Transfer the weighed solid into a clean, appropriately labeled microcentrifuge tube or amber glass vial.

  • Solvent Addition: Based on the desired concentration and the weighed mass, calculate the required volume of DMSO. For a 1 mg/mL stock solution, add 1 mL of DMSO for every 1 mg of this compound. Use a calibrated micropipette to add the DMSO to the vial containing the solid.

  • Dissolution: Cap the vial securely and vortex the mixture for at least 30 seconds to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution.

  • Storage: Once fully dissolved, the stock solution should be stored at -20°C in a tightly sealed, light-protected container (e.g., amber vial). For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

2.3. Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[7]

Calculations for Stock Solution Preparation

To prepare a stock solution of a specific molarity, use the following formula:

Volume of Solvent (L) = Mass of Solute (g) / (Molecular Weight ( g/mol ) x Desired Molarity (mol/L))

Example Calculation for a 10 mM Stock Solution:

  • Mass of this compound: 1 mg = 0.001 g

  • Molecular Weight: 364.43 g/mol

  • Desired Molarity: 10 mM = 0.010 mol/L

Volume of Solvent (L) = 0.001 g / (364.43 g/mol x 0.010 mol/L) = 0.000274 L = 274 µL

Therefore, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in 274 µL of DMSO.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh add_solvent Add Calculated Volume of Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C, Protected from Light aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols: Utilizing Omeprazole Sulfone-d3 in CYP3A4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics. Assessing the inhibitory potential of new chemical entities (NCEs) against CYP3A4 is a fundamental step in drug discovery and development to predict potential drug-drug interactions (DDIs). Omeprazole (B731), a widely used proton pump inhibitor, and its metabolites are known to interact with CYP3A4. Omeprazole sulfone is a major metabolite of omeprazole, formed via sulfoxidation mediated by CYP3A4.[1][2] This document provides detailed application notes and protocols for conducting in vitro CYP3A4 inhibition assays, with a specific focus on the utilization of Omeprazole sulfone-d3 as a valuable tool.

This compound, a deuterated analog of Omeprazole sulfone, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3] Its use enhances the accuracy and precision of analytical measurements in complex biological matrices.[3] Furthermore, understanding the inhibitory effects of omeprazole and its metabolites, including the sulfone, on CYP3A4 activity is crucial for evaluating potential DDIs.[4][5]

Data Presentation

The inhibitory potential of Omeprazole and its primary metabolites against CYP3A4 is summarized below. These IC50 values highlight the importance of considering not only the parent drug but also its metabolites when assessing DDI risk.

InhibitorProbe SubstrateTest SystemIC50 ValueReference
OmeprazoleMidazolam (1'-hydroxylation)Human Liver Microsomes9.86 µM[2]
OmeprazoleMidazolam (oxidized metabolites)Human Liver Microsomes200 - 1500 µM[6]
Omeprazole SulfoneMidazolam (oxidized metabolites)Human Liver Microsomes200 - 1500 µM[6]

Note: The wide range of IC50 values reported for Omeprazole and its sulfone metabolite with midazolam as a substrate may be attributed to different experimental conditions.

Signaling Pathways and Experimental Workflows

CYP3A4-Mediated Metabolism of a Probe Substrate

sub CYP3A4 Probe Substrate (e.g., Midazolam, Testosterone) cyp CYP3A4 Enzyme (in Human Liver Microsomes) sub->cyp Binds to active site met Metabolite (e.g., 1'-hydroxy midazolam) cyp->met Catalyzes oxidation nadph NADPH (Cofactor) nadph->cyp

Caption: Metabolic pathway of a CYP3A4 probe substrate.

Experimental Workflow for CYP3A4 Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH Regenerating System - Probe Substrate Stock - Test Inhibitor Stock - this compound (Internal Standard) pre_inc Pre-incubate HLM, Buffer, and Test Inhibitor (or vehicle) prep_reagents->pre_inc add_sub Initiate reaction by adding NADPH Regenerating System and Probe Substrate pre_inc->add_sub incubate Incubate at 37°C add_sub->incubate terminate Terminate reaction with cold Acetonitrile (B52724) containing This compound incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calc Calculate Metabolite/ Internal Standard Peak Area Ratio analyze->calc ic50 Determine IC50 value calc->ic50

Caption: Workflow for a CYP3A4 inhibition assay.

Logical Relationship of CYP3A4 Inhibition

inhibitor Test Compound (Inhibitor) cyp CYP3A4 Enzyme inhibitor->cyp Binds to enzyme metabolite Metabolite Formation inhibitor->metabolite Reduces formation cyp->metabolite Catalysis substrate Probe Substrate substrate->cyp Binds to enzyme

Caption: Mechanism of competitive CYP3A4 inhibition.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro CYP3A4 inhibition assay using human liver microsomes (HLM) and midazolam as the probe substrate. This compound is used as the internal standard for LC-MS/MS analysis.

Materials and Reagents
  • This compound: For use as an internal standard.

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • Midazolam: CYP3A4 probe substrate.

  • 1'-hydroxymidazolam (B1197787): Metabolite standard for calibration curve.

  • NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium Phosphate (B84403) Buffer: (e.g., 0.1 M, pH 7.4).

  • Test Inhibitor: Compound to be evaluated for CYP3A4 inhibition.

  • Acetonitrile: HPLC grade, for reaction termination and protein precipitation.

  • Water: HPLC grade.

  • Formic Acid: For mobile phase preparation.

  • 96-well plates and sealing mats.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of midazolam, 1'-hydroxymidazolam, and the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 µM) to be used as the internal standard in the termination solution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in duplicate:

      • Potassium phosphate buffer.

      • Human liver microsomes.

      • A series of concentrations of the test inhibitor (or vehicle control, e.g., DMSO).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and midazolam (at a concentration near its Km, typically 2-5 µM). The final incubation volume is typically 100-200 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the this compound internal standard. This will stop the enzymatic reaction and precipitate the proteins.

    • Seal the plate and vortex mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence of 1'-hydroxymidazolam and this compound using a validated LC-MS/MS method.

    • Example LC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte and internal standard.

      • Flow Rate: 0.3-0.5 mL/min.

    • Example MS/MS Conditions (Positive Ion Mode):

      • Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of 1'-hydroxymidazolam to this compound for each sample.

    • Determine the percent inhibition of CYP3A4 activity at each test inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This application note provides a comprehensive framework for conducting CYP3A4 inhibition assays. The use of this compound as an internal standard in LC-MS/MS analysis is a robust method for ensuring accurate quantification of metabolite formation. By following these protocols, researchers can reliably assess the potential of new chemical entities to inhibit CYP3A4, a critical step in the early stages of drug development for predicting and mitigating the risk of clinical drug-drug interactions.

References

Standard Operating Procedure for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the validation of bioanalytical methods, essential for the quantitative analysis of analytes in biological matrices. Adherence to these procedures is critical for ensuring the reliability, reproducibility, and accuracy of bioanalytical data in support of preclinical and clinical studies submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The principles outlined are aligned with the International Council for Harmonisation (ICH) M10 guideline, which aims to harmonize bioanalytical method validation worldwide.[1][5][6]

Introduction to Bioanalytical Method Validation

The objective of bioanalytical method validation is to demonstrate that a specific analytical method is suitable for its intended purpose.[1][5] This involves a series of experiments to evaluate the performance and limitations of the method.[3][4] A well-characterized and fully validated bioanalytical method is crucial for generating reliable data to support regulatory decisions regarding the safety and efficacy of drug products.[1][2]

There are three types of validation:

  • Full Validation: Required for a new bioanalytical method, a new drug entity, or the addition of metabolites to an existing assay.[1][2]

  • Partial Validation: Performed when modifications are made to a fully validated method, such as a change in analytical methodology or sample processing procedures.[1][2]

  • Cross-Validation: Involves a comparison of two or more bioanalytical methods used to generate data within the same study.[1]

Core Parameters for Bioanalytical Method Validation

A full validation of a bioanalytical method should assess the following key parameters to ensure the reliability of the analytical results.[2][5]

Diagram: Bioanalytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Reference Standards Reference Standards Critical Reagents Critical Reagents Sample Preparation Sample Preparation Chromatography/Detection Chromatography/Detection Selectivity Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Calibration_Curve Calibration Curve Recovery->Calibration_Curve Stability Stability Calibration_Curve->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Validation Report Validation Report Dilution_Integrity->Validation Report Study Sample Analysis Study Sample Analysis Incurred Sample Reanalysis Incurred Sample Reanalysis Study Sample Analysis->Incurred Sample Reanalysis Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Validation Protocol->Selectivity Validation Report->Study Sample Analysis G cluster_0 Set 1: Neat Solution cluster_1 Set 2: Post-Extraction Spike cluster_2 Set 3: Pre-Extraction Spike cluster_3 Analysis & Calculation Neat Analyte in Solvent Analysis LC-MS/MS Analysis Neat->Analysis Blank_Matrix_Extracted Extract Blank Matrix Spike_Post Spike with Analyte Blank_Matrix_Extracted->Spike_Post Spike_Post->Analysis Spike_Pre Spike Blank Matrix with Analyte Extract_Spiked Extract Spiked Matrix Spike_Pre->Extract_Spiked Extract_Spiked->Analysis Calculation Calculate Matrix Factor Analysis->Calculation G cluster_0 Stability Conditions Fresh_QC Freshly Prepared QCs (Time 0) Freeze_Thaw Freeze-Thaw Cycles Fresh_QC->Freeze_Thaw Bench_Top Bench-Top (Room Temp) Fresh_QC->Bench_Top Long_Term Long-Term Storage Fresh_QC->Long_Term Stock_Solution Stock/Working Solution Storage Fresh_QC->Stock_Solution Analysis Analysis vs. Fresh Calibration Curve Freeze_Thaw->Analysis Bench_Top->Analysis Long_Term->Analysis Stock_Solution->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Omeprazole Sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to resolve poor peak shape issues encountered during the analysis of Omeprazole (B731) sulfone-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Omeprazole sulfone-d3?

Poor peak shape in the chromatographic analysis of this compound, manifesting as peak tailing, fronting, or splitting, can stem from a variety of factors. These issues can be broadly categorized as either chemical or physical in nature.[1][2]

  • Chemical Causes: These are often related to unwanted interactions between this compound and the stationary phase.[1] Secondary interactions, particularly with residual silanol (B1196071) groups on silica-based columns, are a frequent cause of peak tailing for basic compounds.[3][4][5] The mobile phase pH playing a crucial role in the ionization state of the analyte can also significantly impact peak shape.[4]

  • Physical Causes: These can include issues with the column itself, such as a poorly packed bed or a blocked frit, or problems with the HPLC system, like excessive extra-column volume.[1][3] Sample-related issues, such as using a sample solvent stronger than the mobile phase or overloading the column, are also common physical causes of poor peak shape.[3][6][7]

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition is a critical factor in achieving a good peak shape. Key parameters to consider include:

  • pH: The pH of the mobile phase influences the ionization of both the analyte and any residual silanols on the column.[4] For basic compounds like this compound, operating at a pH that suppresses the ionization of silanol groups (typically low pH) or fully ionizes the analyte can improve peak symmetry.

  • Buffer: Using a buffer helps to maintain a constant pH and can mask the effects of residual silanols, thereby reducing peak tailing.[8] The choice and concentration of the buffer are important for optimal results.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) affect the retention and selectivity of the separation.[9] Mismatches between the sample solvent and the mobile phase's organic strength can lead to peak distortion.[7]

Q3: What role does the analytical column play in poor peak shape?

The column is often a primary contributor to poor peak shape.[10]

  • Column Chemistry: For sulfone-containing compounds like this compound, the choice of stationary phase is important. While C18 columns are common, alternative chemistries like biphenyl (B1667301) phases can offer different selectivity and improved retention due to π-π interactions. Using end-capped columns can reduce interactions with residual silanols.[6]

  • Column Contamination and Degradation: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to poor peak shape.[3][7] Regular column flushing and the use of guard columns can mitigate these issues.[3]

  • Physical Problems: Voids in the packing material at the column inlet or a partially blocked frit can cause peak splitting or tailing for all analytes in the chromatogram.[6][10][11]

Q4: Can my sample preparation protocol influence the peak shape of this compound?

Yes, sample preparation is a crucial and sometimes overlooked factor.

  • Sample Solvent: Dissolving the sample in a solvent that is stronger than the initial mobile phase can cause peak fronting or splitting.[3][7] Whenever possible, the sample should be dissolved in the initial mobile phase.[3]

  • Sample Concentration: Injecting too much sample can lead to column overload, which typically results in peak fronting or a characteristic "shark-fin" shape.[1][6][11] Performing a dilution series can help determine if overload is the issue.[3]

  • Sample Filtration: Failure to filter samples can introduce particulate matter that may block the column frit, leading to peak distortion.[3]

Troubleshooting Guides

Peak Tailing

Peak tailing is observed as an asymmetry in the latter half of the peak.[3] It is a common issue, often caused by secondary interactions.[3]

G start Poor Peak Shape: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue: - Extra-column volume - Column void/frit blockage yes_all_peaks->physical_issue chemical_issue Suspect Chemical Issue: - Secondary interactions - Column overload no_all_peaks->chemical_issue troubleshoot_physical Action: - Minimize tubing length - Check connections - Reverse flush/replace column physical_issue->troubleshoot_physical troubleshoot_chemical Action: - Reduce sample load - Adjust mobile phase pH - Use end-capped column chemical_issue->troubleshoot_chemical resolution Peak Shape Improved troubleshoot_physical->resolution troubleshoot_chemical->resolution

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution Experimental Protocol
Secondary Silanol Interactions Adjust mobile phase pH away from the analyte's pKa.[4] Use a highly deactivated, end-capped column.[8] Add a buffer to the mobile phase.[8]See Mobile Phase Preparation Protocol.
Column Contamination/Degradation Flush the column with a strong solvent.[3] Use a guard column to protect the analytical column.[3] Replace the column if flushing is ineffective.[3]See Column Flushing Protocol.
Column Overload Reduce the injection volume or dilute the sample.[3][6]Prepare a dilution series (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, overload was the issue.[3]
Extra-Column Volume Minimize tubing length and use tubing with a smaller internal diameter.[3] Ensure all connections are properly made.[3]-
Peak Fronting

Peak fronting is characterized by a broader front half of the peak.[3] This is often a result of column overload or a mismatch between the sample solvent and the mobile phase.[1][6]

G cluster_causes Primary Causes cluster_effects Observed Effects Column_Issues Column Issues Peak_Tailing Peak Tailing Column_Issues->Peak_Tailing Contamination, Secondary Interactions Peak_Fronting Peak Fronting Column_Issues->Peak_Fronting Bed Collapse Split_Peaks Split Peaks Column_Issues->Split_Peaks Void/Channeling, Blocked Frit Mobile_Phase Mobile Phase Mobile_Phase->Peak_Tailing Incorrect pH Sample_Related Sample-Related Sample_Related->Peak_Tailing Overload Sample_Related->Peak_Fronting Overload, Strong Sample Solvent Sample_Related->Split_Peaks Strong Sample Solvent System_Issues System Issues System_Issues->Peak_Tailing Extra-column Volume

Caption: Common causes of poor peak shape.

Potential Cause Recommended Solution Experimental Protocol
Column Overload Reduce the injection volume or dilute the sample.[1][3]Prepare and inject a dilution series to see if the peak shape improves.[3]
Strong Sample Solvent Dissolve the sample in the initial mobile phase.[3][7]See Sample Preparation Protocol.
Column Collapse/Void Replace the column.[6]Install a new column of the same type to see if the issue is resolved.[3]
Split Peaks

Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak. This can be caused by a blockage at the column inlet or a strong sample solvent.[3]

Potential Cause Recommended Solution Experimental Protocol
Partially Blocked Inlet Frit Reverse flush the column (if permitted by the manufacturer).[3] Filter all samples and mobile phases.[3]Use a 0.22 µm or 0.45 µm syringe filter for all samples before injection.[3]
Column Void/Channeling Replace the column.[3]Test with a new column to confirm if the previous one was compromised.[3]
Strong Sample Solvent Dissolve the sample in the initial mobile phase.[7]See Sample Preparation Protocol.
Co-elution Modify the chromatographic method (e.g., adjust the gradient, change the mobile phase, or try a different column) to improve resolution.[3]Adjust the gradient to be shallower to increase separation.[3]

Experimental Protocols

Mobile Phase Preparation Protocol
  • Aqueous Component: Prepare a buffer solution (e.g., 10-25 mM ammonium (B1175870) formate (B1220265) or phosphate) in high-purity water.

  • pH Adjustment: Adjust the pH of the aqueous component to the desired level (e.g., pH 3.0 with formic acid or pH 7.0 with a suitable base). A study on omeprazole enantiomers found that adjusting the mobile phase pH was key to achieving good separation.[12]

  • Organic Component: Use HPLC-grade acetonitrile or methanol (B129727).

  • Mixing: Combine the aqueous and organic components in the desired ratio. For gradient elution, prepare the aqueous and organic phases in separate reservoirs. A method for omeprazole analysis used a mobile phase of 0.025 M disodium (B8443419) hydrogen phosphate (B84403) and acetonitrile (90:10, v/v) at pH 7.0.[12]

  • Degassing: Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

Sample Preparation Protocol
  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to make a stock solution.

  • Working Solution: Dilute the stock solution to the desired concentration using the initial mobile phase as the diluent.[3][7] This is crucial to avoid peak distortion caused by a strong sample solvent.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.[3]

Column Flushing Protocol
  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Buffer-Free Mobile Phase: Flush the column with the mobile phase without any buffer salts to remove residual buffer.

  • Water Wash: Flush with 10-20 column volumes of high-purity water.

  • Organic Solvent Wash: Flush with a strong, miscible organic solvent like isopropanol (B130326) or acetonitrile.

  • Re-equilibration: Equilibrate the column with the initial mobile phase conditions before reconnecting it to the detector.

Example HPLC Method for this compound

This is a starting point and may require optimization.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection MS/MS (or UV at ~301 nm[9][12])

Visualization of Factors Influencing Peak Shape

G cluster_instrument Instrument cluster_method Method cluster_sample Sample center Optimal Peak Shape Column Column Chemistry Column->center Temp Temperature Temp->center Connections Connections Connections->center Mobile_Phase Mobile Phase (pH, Buffer) Mobile_Phase->center Flow_Rate Flow Rate Flow_Rate->center Solvent Sample Solvent Solvent->center Concentration Concentration Concentration->center

Caption: Factors influencing chromatographic peak shape.

References

Navigating the Challenges of Omeprazole Analysis: A Technical Support Guide to Overcoming Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole (B731), ion suppression in liquid chromatography-mass spectrometry (LC-MS) presents a significant hurdle to achieving accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting and mitigating these effects, offering detailed experimental protocols and a comparative analysis of common sample preparation techniques.

Ion suppression, a matrix effect, occurs when co-eluting endogenous components from biological samples, such as plasma or serum, interfere with the ionization of the target analyte, in this case, omeprazole. This interference can lead to reduced signal intensity, poor sensitivity, and inaccurate quantification. The primary culprits behind ion suppression in bioanalysis are often phospholipids (B1166683), which are abundant in cell membranes.

This guide offers a series of frequently asked questions (FAQs) and troubleshooting strategies to directly address the challenges you may encounter during your omeprazole analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing low signal intensity and poor sensitivity for omeprazole in my plasma samples. What could be the cause?

A1: Low signal intensity for omeprazole is frequently a result of ion suppression caused by co-eluting matrix components from the plasma. Phospholipids are a major contributor to this phenomenon. A simple protein precipitation (PPT) sample preparation method, while quick, is often insufficient in removing these interfering substances, leading to significant signal suppression. In some cases, this can result in unacceptable interference and low sensitivity[1].

Troubleshooting Steps:

  • Evaluate Your Sample Preparation Method: If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.

  • Optimize Chromatographic Separation: Adjusting the chromatographic conditions can help separate omeprazole from the interfering matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a column with a different chemistry.

  • Check Mass Spectrometry Parameters: Ensure that the mass spectrometer settings, such as ionization source parameters (e.g., capillary voltage, gas flow, temperature), are optimized for omeprazole.

Q2: How can I determine if ion suppression is affecting my omeprazole analysis?

A2: A common method to assess ion suppression is the post-extraction addition method. This involves comparing the response of omeprazole in a blank plasma extract that has been spiked with the analyte after the extraction process to the response of omeprazole in a clean solvent at the same concentration. A lower response in the plasma extract indicates the presence of ion suppression.

Another approach is to monitor for known matrix components, such as phospholipids, during your analytical run. Phospholipids can be monitored by selecting specific precursor-to-product ion transitions, for example, the transition of m/z 184 to 184 in positive ion mode.

Q3: What are the most effective sample preparation techniques to reduce ion suppression for omeprazole?

A3: The choice of sample preparation is critical in minimizing ion suppression. While protein precipitation is a simple and fast technique, it often provides the least clean extracts. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components. A specialized technique, microextraction by packed sorbent (MEPS), which is a miniaturized form of SPE, has been shown to be very effective, with reported matrix effects of less than 5% for omeprazole enantiomers, indicating minimal ion suppression[2][3].

Below is a comparative overview of these techniques.

Comparison of Sample Preparation Techniques for Omeprazole Analysis

Technique Principle Advantages Disadvantages Reported Omeprazole Recovery/Matrix Effect
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile). The supernatant is then analyzed.Simple, fast, and inexpensive.Often results in significant matrix effects due to insufficient removal of phospholipids and other interferences, which can lead to low sensitivity[1].Recovery can be variable and highly dependent on the specific protocol. Can lead to significant ion suppression.
Liquid-Liquid Extraction (LLE) Omeprazole is partitioned between the aqueous plasma sample and an immiscible organic solvent based on its solubility.Provides cleaner extracts than PPT, leading to reduced matrix effects. Has been shown to yield reproducible results for omeprazole[1].Can be more time-consuming and labor-intensive than PPT. Requires larger volumes of organic solvents.One study reported a lack of adverse matrix effects with an optimized LLE protocol[4].
Solid-Phase Extraction (SPE) Omeprazole is retained on a solid sorbent while interfering components are washed away. The purified analyte is then eluted for analysis.Offers high selectivity and can provide very clean extracts, significantly reducing matrix effects.Can be more expensive and may require more extensive method development compared to PPT and LLE.A microextraction by packed sorbent (MEPS) method, a form of SPE, showed a matrix effect of less than 5% for omeprazole enantiomers[2][3].

Detailed Experimental Protocols

Here are detailed methodologies for the key sample preparation techniques discussed.

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and may require optimization for your specific application.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for omeprazole analysis in human plasma[1].

  • To 200 µL of plasma sample in a glass tube, add 10 µL of an appropriate internal standard solution.

  • Add 100 µL of 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 10.0).

  • Add 2 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v acetonitrile:5mM ammonium bicarbonate buffer).

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Microextraction by Packed Sorbent (MEPS)

This protocol is based on a method developed for the analysis of omeprazole enantiomers in plasma[2][3]. MEPS is a miniaturized version of SPE.

  • Sorbent Conditioning: Condition the MEPS syringe (containing a C8 sorbent) with 100 µL of methanol (B129727) followed by 100 µL of water.

  • Sample Loading: Draw and discard 100 µL of the plasma sample through the sorbent multiple times (e.g., 5-10 cycles) to allow for analyte retention.

  • Washing: Wash the sorbent with 100 µL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the retained omeprazole with a small volume (e.g., 50 µL) of a strong solvent (e.g., methanol or acetonitrile).

  • The eluate can be directly injected into the LC-MS/MS system.

Visualizing the Troubleshooting Workflow

To effectively troubleshoot ion suppression, a logical workflow should be followed. The diagram below illustrates the decision-making process.

TroubleshootingWorkflow Start Low Omeprazole Signal (Suspected Ion Suppression) Assess_ME Assess Matrix Effect (Post-Extraction Addition) Start->Assess_ME ME_Present Ion Suppression Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation ME_Present->Optimize_SP Yes End Method Validated ME_Present->End No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_IS Re_evaluate Re-evaluate Matrix Effect Use_IS->Re_evaluate Acceptable Acceptable Performance? Re_evaluate->Acceptable Acceptable->End Yes Revisit Revisit Optimization Steps Acceptable->Revisit No Revisit->Optimize_SP

Caption: A workflow for troubleshooting ion suppression in omeprazole analysis.

Logical Relationships in Sample Preparation Selection

The choice of sample preparation method involves a trade-off between simplicity, speed, and the cleanliness of the final extract. The following diagram illustrates the relationship between these factors.

SamplePrepSelection cluster_0 Sample Preparation Techniques cluster_1 Key Characteristics PPT Protein Precipitation (PPT) Simplicity High Simplicity & Speed PPT->Simplicity Strongly Correlated Cleanliness High Extract Cleanliness PPT->Cleanliness Weakly Correlated Cost Low Cost PPT->Cost Strongly Correlated LLE Liquid-Liquid Extraction (LLE) LLE->Simplicity LLE->Cleanliness SPE Solid-Phase Extraction (SPE) SPE->Cleanliness Strongly Correlated SPE->Cost Weakly Correlated

Caption: Relationships between sample preparation techniques and their key features.

By understanding the causes of ion suppression and systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the accuracy, sensitivity, and reliability of their omeprazole bioanalytical methods.

References

Optimizing MS/MS transitions for Omeprazole sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of MS/MS transitions for Omeprazole sulfone-d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to streamline your experimental workflow and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The expected precursor ion for this compound in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Given the molecular weight of approximately 364.4 g/mol for this compound, the expected m/z for the precursor ion is approximately 365.4. Common product ions are typically generated through fragmentation of the sulfone and benzimidazole (B57391) structures. While specific product ions for the d3 variant are not extensively published, they are expected to be similar to the non-deuterated form, with potential mass shifts if the deuterium (B1214612) labels are on the fragmented portion. For Omeprazole sulfone ([M+H]⁺ ≈ 362.1), a known product ion is m/z 168.1.[1][2] It is crucial to perform an infusion and a product ion scan to confirm the exact masses and identify the most intense and stable product ions for your specific instrument and conditions.

Q2: Why is there a chromatographic shift between Omeprazole sulfone and this compound?

A2: This is a known phenomenon referred to as the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The extent of this shift can depend on the number and location of the deuterium atoms. While often minor, this can become problematic if the analyte and internal standard elute in a region with variable matrix effects.

Q3: Can the deuterium label on this compound be lost during analysis?

A3: Yes, the loss of deuterium labels, known as isotopic exchange, can occur, particularly in aqueous solutions or under certain pH conditions. This can compromise the accuracy of your results by generating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals. It is advisable to avoid storing deuterated compounds in strongly acidic or basic solutions for extended periods.

Q4: My signal for this compound is weak or inconsistent. What are the potential causes?

A4: A weak or inconsistent signal for your internal standard can stem from several factors:

  • Sample Preparation: Inconsistencies in sample preparation can lead to variable recovery.

  • Instrument Contamination: The mass spectrometer or LC system may be contaminated.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your internal standard.

  • Instability: The compound may be degrading in the sample solvent or under the analytical conditions.

  • Incorrect MS/MS Parameters: The collision energy and other MS parameters may not be optimized for your instrument.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization and use of this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Precursor Ion Intensity 1. Incorrect ESI mode (positive/negative). 2. Inefficient ionization due to mobile phase composition. 3. Compound instability. 4. Instrument not properly tuned.1. Omeprazole and its metabolites are basic and ionize well in positive mode. Ensure you are in ESI+. 2. Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to promote protonation. 3. Prepare fresh solutions and minimize exposure to harsh conditions. 4. Perform instrument calibration and tuning as per manufacturer's recommendations.
Multiple Product Ions with Similar Intensity This is common during fragmentation.Select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier). The choice should be based on signal-to-noise ratio and reproducibility.
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Column issues (contamination, void). 2. Injection solvent stronger than the mobile phase. 3. Secondary interactions with the stationary phase.[3] 4. Extra-column effects (tubing, fittings).[3]1. Flush or replace the column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. 3. Adjust mobile phase pH or consider a different column chemistry. 4. Check and optimize all connections and tubing in the flow path.
Chromatographic Separation of Analyte and IS Isotope effect leading to different retention times.1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to minimize separation. 2. Evaluate Different Columns: The degree of separation can be column-dependent.
In-source Fragmentation High cone/declustering potential voltage causing the precursor ion to fragment in the ion source.Reduce the cone or declustering potential to minimize fragmentation before the collision cell.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for Omeprazole sulfone and its deuterated internal standard.

CompoundFormulaMolecular Weight (approx.)Precursor Ion [M+H]⁺ (m/z)Known Product Ion (m/z)
Omeprazole SulfoneC₁₇H₁₉N₃O₄S361.4362.1168.1[1][2]
This compoundC₁₇H₁₆D₃N₃O₄S364.4365.4To be determined experimentally

Experimental Protocol: Optimizing MS/MS Transitions

This protocol outlines the steps to optimize the Multiple Reaction Monitoring (MRM) transitions for this compound.

1. Preparation of Stock and Infusion Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 1 µg/mL using a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid. This will be your infusion solution.

2. Direct Infusion and Precursor Ion Identification:

  • Set up a direct infusion of the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺. For this compound, this should be around m/z 365.4.

  • Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the intensity of the precursor ion.

3. Product Ion Scan and Fragment Identification:

  • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 365.4) in Q1.

  • Ramp the collision energy (CE) in the collision cell (Q2) to observe the fragmentation pattern and identify the most abundant and stable product ions. Start with a broad range (e.g., 10-50 eV) and then narrow it down.

  • Select at least two intense and specific product ions for MRM. One will serve as the "quantifier" and the other as the "qualifier".

4. MRM Optimization:

  • Set up an MRM method using the selected precursor and product ion pairs.

  • For each transition, perform a collision energy optimization by infusing the compound and acquiring data over a range of CE values.

  • Plot the signal intensity against the collision energy to determine the optimal CE that yields the highest signal for each product ion.

  • If your instrument allows, optimize other parameters such as declustering potential or cone voltage for each transition to maximize signal and minimize in-source fragmentation.

5. LC-MS/MS Method Verification:

  • Incorporate the optimized MRM transitions into your LC-MS/MS method.

  • Inject a standard solution and verify the peak shape, retention time, and signal-to-noise ratio.

  • Ensure that the selected transitions are free from matrix interference by injecting an extracted blank matrix sample.

Visualizations

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization cluster_final Method Finalization stock Stock Solution (1 mg/mL) infusion Infusion Solution (1 µg/mL) stock->infusion Dilute q1_scan Q1 Scan: Identify Precursor Ion (m/z ~365.4) infusion->q1_scan Infuse product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan Select Precursor mrm_optimize MRM Optimization: Optimize Collision Energy product_scan->mrm_optimize Select Transitions lc_ms_method LC-MS/MS Method Verification mrm_optimize->lc_ms_method Incorporate Transitions

Caption: Experimental workflow for optimizing MS/MS transitions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Weak or Inconsistent Internal Standard Signal cause1 Sample Preparation start->cause1 cause2 Instrument Issues start->cause2 cause3 Method Parameters start->cause3 sol1 Review sample prep protocol Ensure consistency cause1->sol1 sol2 Clean instrument source Check for contamination cause2->sol2 sol3 Re-optimize MS/MS transitions Check mobile phase cause3->sol3

References

Addressing solubility issues of Omeprazole sulfone-d3 in mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Omeprazole (B731) sulfone-d3 in mobile phases during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Omeprazole sulfone-d3 and why is its solubility in the mobile phase a concern?

This compound is the deuterated form of Omeprazole sulfone, a primary metabolite of the proton pump inhibitor Omeprazole. In liquid chromatography (LC) analysis, the solubility of an analyte in the mobile phase is critical for achieving accurate and reproducible results. Poor solubility can lead to several issues, including:

  • Peak distortion: Asymmetrical peak shapes, such as fronting or tailing.

  • Inaccurate quantification: Underestimation of the analyte concentration due to precipitation.

  • System contamination: Precipitation of the analyte can clog tubing, frits, and the column, leading to increased backpressure and system downtime.

  • Poor reproducibility: Inconsistent results between injections and batches.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

While specific data for the deuterated form is limited, its physicochemical properties are expected to be very similar to Omeprazole sulfone. Key properties include:

  • pKa: Omeprazole sulfone is a weak base with a pKa value around 4.5.[1] This means its ionization state, and therefore its solubility in aqueous solutions, is highly dependent on the pH.

  • Polarity: As a sulfone metabolite, it is more polar than its parent drug, Omeprazole. However, it still possesses non-polar regions, influencing its solubility in organic solvents.

  • Solubility in Organic Solvents: this compound is reported to be slightly soluble in methanol (B129727) and chloroform.[2]

Q3: In which solvents is this compound expected to be soluble?

Based on available data for related compounds and general principles, the following can be inferred:

  • Aqueous Solubility: Solubility in pure water is expected to be low, especially at neutral to slightly alkaline pH where the molecule is uncharged. Solubility increases in acidic conditions (pH < 4.5) due to the protonation of the basic nitrogen atoms.

  • Organic Solvent Solubility: It is slightly soluble in polar organic solvents like methanol and acetonitrile. Complete dissolution might require a significant proportion of the organic solvent in the mobile phase. One study on the related compound omeprazole sulfide (B99878) showed good solubility in various organic solvents, with solubility increasing with temperature.[3]

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility-related problems during the analysis of this compound.

Initial Assessment: Identifying Solubility Problems

The first step is to recognize the signs of poor solubility in your chromatograms and system performance.

Symptoms Checklist:

  • Visual Inspection: Is there any visible precipitate in your sample vials or mobile phase reservoirs?

  • Chromatographic Profile:

    • Are you observing peak tailing or fronting?

    • Is the peak area inconsistent across multiple injections of the same standard?

    • Are you seeing split peaks?

  • System Pressure:

    • Has the backpressure of your HPLC/UHPLC system been steadily increasing?

    • Do you observe sudden pressure spikes?

If you answered yes to one or more of these questions, you may be facing a solubility issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility problems.

G Troubleshooting Workflow for Solubility Issues A Problem Identified: Poor Peak Shape / High Backpressure B Step 1: Adjust Mobile Phase pH A->B C Is the peak shape improved? B->C D Step 2: Increase Organic Content C->D No K Problem Resolved C->K Yes E Is solubility sufficient? D->E F Step 3: Change Organic Modifier E->F No E->K Yes G Is there improvement? F->G H Step 4: Add a Co-solvent G->H No G->K Yes I Is the issue resolved? H->I J Step 5: Review Sample Preparation I->J No I->K Yes L Consult Further Resources J->L

Caption: A step-by-step workflow for troubleshooting solubility issues of this compound.

Detailed Troubleshooting Steps & Experimental Protocols

Rationale: As a weak base, the solubility of this compound is significantly influenced by pH. At a pH below its pKa of ~4.5, it will be protonated and more soluble in the aqueous component of the mobile phase.

Experimental Protocol: pH Modification

  • Prepare a series of mobile phase A (aqueous) buffers:

    • pH 3.0: 10 mM Ammonium Formate, adjust pH with Formic Acid.

    • pH 4.0: 10 mM Ammonium Acetate, adjust pH with Acetic Acid.

    • pH 6.5: 10 mM Ammonium Acetate, adjust pH with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Condition: Start with a mobile phase composition of 80% A and 20% B.

  • Analysis: Inject your this compound standard with each mobile phase A and observe the peak shape and retention time.

  • Evaluation: Compare the chromatograms. A lower pH should result in better peak shape and potentially earlier elution.

Expected Outcome:

Mobile Phase A (pH)Expected SolubilityExpected Peak Shape
3.0HighSymmetrical, sharp peak
4.0ModeratePotentially slight tailing
6.5LowSignificant tailing or fronting, possible peak split

This table presents expected trends. Actual results may vary based on the specific column and organic modifier used.

Rationale: Increasing the proportion of the organic solvent (acetonitrile or methanol) in the mobile phase can enhance the solubility of moderately non-polar compounds like this compound.

Experimental Protocol: Organic Content Gradient

  • Select the optimal pH from Step 1 (e.g., pH 3.0).

  • Prepare a series of mobile phases with varying organic content:

    • 80% Aqueous : 20% Organic

    • 70% Aqueous : 30% Organic

    • 60% Aqueous : 40% Organic

    • 50% Aqueous : 50% Organic

  • Analysis: Inject the standard with each mobile phase composition.

  • Evaluation: Observe the peak shape. An increase in organic content should improve solubility and lead to a more symmetrical peak. Be mindful that this will also decrease the retention time.

Rationale: Acetonitrile and methanol have different solvent properties. If solubility is still an issue with one, switching to the other may provide better results.

Experimental Protocol: Organic Modifier Comparison

  • Using the optimal pH and a moderate organic percentage (e.g., 30%), prepare two mobile phases:

    • Mobile Phase 1: Aqueous Buffer : Acetonitrile (70:30)

    • Mobile Phase 2: Aqueous Buffer : Methanol (70:30)

  • Analysis: Inject the standard using both mobile phases.

  • Evaluation: Compare the peak shapes. One solvent may provide a noticeable improvement in symmetry.

Rationale: In some cases, adding a small amount of a third solvent (co-solvent) can significantly improve the solubility of a difficult compound without drastically altering the chromatography.

Experimental Protocol: Co-solvent Addition

  • Start with your best-performing mobile phase from the previous steps.

  • Prepare a modified mobile phase B:

    • 95% Acetonitrile (or Methanol) : 5% Isopropanol (IPA)

  • Analysis: Re-run your analysis with the co-solvent modified mobile phase.

  • Evaluation: Assess if the peak shape has improved.

Rationale: The solvent used to dissolve the sample (the diluent) can have a significant impact. If the diluent is much stronger or weaker than the mobile phase, it can cause on-column precipitation.

Best Practices:

  • Ideal Diluent: The best practice is to dissolve your sample in the initial mobile phase composition.

  • If solubility in the initial mobile phase is low:

    • Dissolve the sample in a higher percentage of the organic modifier.

    • Consider using a small amount of a stronger, miscible solvent like Dimethyl Sulfoxide (DMSO) to dissolve the initial stock, and then dilute with the mobile phase. Caution: Injecting a large volume of a very strong solvent can cause peak distortion. Keep the injection volume small.

Signaling Pathway for Solubility Decision Making

This diagram illustrates the decision-making process for optimizing the mobile phase for this compound solubility.

G Mobile Phase Optimization Pathway Start Start Optimization CheckpH Is Analyte a Weak Base? Start->CheckpH SetLowpH Set Mobile Phase pH < pKa (e.g., pH 3.0) CheckpH->SetLowpH Yes (pKa ~4.5) CheckOrganic Solubility Adequate? SetLowpH->CheckOrganic IncreaseOrganic Increase % Organic (e.g., Acetonitrile or Methanol) CheckOrganic->IncreaseOrganic No End Optimized Method CheckOrganic->End Yes CheckSolvent Solubility Still an Issue? IncreaseOrganic->CheckSolvent SwitchSolvent Switch Organic Modifier (ACN <-> MeOH) CheckSolvent->SwitchSolvent Yes FinalCheck Issue Resolved? CheckSolvent->FinalCheck No SwitchSolvent->FinalCheck FinalCheck->End Yes ConsiderCoSolvent Consider Co-solvent (e.g., IPA) FinalCheck->ConsiderCoSolvent No ConsiderCoSolvent->End

Caption: Decision pathway for selecting and optimizing mobile phase conditions.

References

Technical Support Center: Minimizing Matrix Effects in Human Plasma Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in human plasma assays.

Troubleshooting Guide

This guide addresses common issues observed during human plasma assays that may be attributed to matrix effects.

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Ion Suppression Phospholipids: Common in plasma/serum, they often co-elute with analytes in reversed-phase chromatography, causing ionization suppression.- Implement more rigorous sample preparation like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). - Utilize phospholipid removal plates or cartridges (e.g., HybridSPE). - Optimize chromatography to separate the analyte from the phospholipid elution zone.[1]
Proteins: Incomplete removal during protein precipitation (PPT).- Use a more effective protein precipitation solvent (e.g., acetonitrile, methanol) or adjust the solvent-to-plasma ratio. - Consider alternative sample cleanup methods like LLE or SPE.[2][3]
Salts/Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with ionization.[4]- Reduce salt concentration in the mobile phase. - Use volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate.[4] - Ensure proper desalting steps during SPE.
Inconsistent Results / Poor Precision Variable Matrix Composition: Differences between individual plasma samples (e.g., lipemic or hemolyzed plasma) can lead to inconsistent matrix effects.[4][5]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[6] - Improve sample cleanup to remove a wider range of interfering components.[1][2] - Evaluate matrix effects across multiple lots of plasma, including special matrices like hemolyzed or lipemic plasma.[7][8]
Co-eluting Metabolites or Drugs: Other compounds in the plasma can interfere with the ionization of the target analyte.[1]- Optimize chromatographic conditions (e.g., gradient, column chemistry) to improve separation. - Employ a more selective sample preparation technique like immunoaffinity extraction or 2D-LC.
Increased Signal Intensity / Ion Enhancement Co-eluting Compounds: Some matrix components can enhance the ionization of the analyte, leading to artificially high results.[1][9][10]- Similar to ion suppression, optimize chromatography and sample preparation to remove the interfering compounds. - The use of a SIL-IS is crucial to correct for ion enhancement.
Peak Tailing or Distortion Matrix Overload: High concentrations of matrix components can affect the chromatographic peak shape.- Dilute the sample with a suitable buffer to reduce the concentration of interfering components.[11] - Improve the sample cleanup procedure to remove more of the matrix.

Frequently Asked Questions (FAQs)

1. What are matrix effects in human plasma assays?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting components from the plasma sample.[9][10][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[1][9]

2. What are the primary causes of matrix effects in plasma?

The main culprits are endogenous substances in plasma that are not completely removed during sample preparation. These include:

  • Phospholipids: A major component of cell membranes, they are notorious for causing ion suppression.

  • Proteins: Although most are removed, residual proteins can still interfere.

  • Salts and ions: Can alter the droplet formation and evaporation process in the ion source.[6]

  • Other small molecules: Endogenous metabolites, lipids, and carbohydrates can all contribute.[12]

3. How can I detect and assess matrix effects?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the mass spectrometer after the analytical column. A blank plasma extract is then injected. Any dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.[9][13]

  • Post-Extraction Spike: This is a quantitative assessment. The response of an analyte spiked into a blank plasma extract after the extraction process is compared to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses gives the matrix factor (MF).[12][14]

4. What is a Matrix Factor (MF) and how is it calculated?

The Matrix Factor is a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement. It is calculated as follows:

MF = (Peak Area of Analyte in Post-Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)

5. What is the best way to compensate for matrix effects?

The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and is affected by the matrix in the same way, thus providing reliable correction for any signal suppression or enhancement.

6. What are the main sample preparation techniques to minimize matrix effects?

  • Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interfering matrix components.[2][12]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a standard solution of the analyte at a concentration that provides a stable and mid-range signal.

  • Set up an infusion pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer.

  • Prepare a blank human plasma sample using your intended extraction procedure.

  • Inject the extracted blank plasma onto the LC-MS/MS system.

  • Monitor the signal of the infused analyte. A deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

Objective: To calculate the Matrix Factor (MF) for the analyte and internal standard.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) at a known concentration into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank human plasma using your validated method. Spike the analyte and IS into the final, clean extracts at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the average peak area for the analyte and IS from Set A and Set B.

    • Matrix Factor (Analyte) = Average Peak Area (Analyte in Set B) / Average Peak Area (Analyte in Set A)

    • Matrix Factor (IS) = Average Peak Area (IS in Set B) / Average Peak Area (IS in Set A)

    • IS-Normalized Matrix Factor = Matrix Factor (Analyte) / Matrix Factor (IS)

An IS-normalized matrix factor between 0.85 and 1.15 is generally considered acceptable.

Data Presentation

Sample Preparation Technique Relative Matrix Effect Reduction Analyte Recovery Overall Cleanliness
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) MediumMedium-HighMedium
Solid-Phase Extraction (SPE) HighHighHigh
HybridSPE (Phospholipid Removal) Very HighHighVery High

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation Plasma Human Plasma Sample PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE Clean_Extract Clean Extract PPT->Clean_Extract LLE->Clean_Extract SPE->Clean_Extract LC LC Separation Clean_Extract->LC MS MS Detection LC->MS Data Raw Data MS->Data Post_Column Post-Column Infusion Data->Post_Column Post_Spike Post-Extraction Spike Data->Post_Spike Result Quantified Result Post_Column->Result Post_Spike->Result

Caption: Workflow for sample preparation, analysis, and matrix effect evaluation.

Start Matrix Effect Suspected? Qual_Assess Qualitative Assessment (Post-Column Infusion) Start->Qual_Assess Quant_Assess Quantitative Assessment (Post-Extraction Spike) Qual_Assess->Quant_Assess ME_Present Matrix Effect Present? Quant_Assess->ME_Present Optimize_Prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) ME_Present->Optimize_Prep Yes No_ME No Significant ME ME_Present->No_ME No Optimize_LC Optimize Chromatography Optimize_Prep->Optimize_LC Use_SIL_IS Use SIL-IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Present End Proceed with Validation No_ME->End

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Preventing degradation of omeprazole during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of omeprazole (B731) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause omeprazole degradation?

A1: Omeprazole is a sensitive compound prone to degradation under several conditions. The primary factors include:

  • Acidic pH: Omeprazole degrades rapidly in acidic environments. The degradation is more extensive in acidic media, and the stability increases as the pH becomes more alkaline.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of omeprazole.[1][2][4]

  • Light: Exposure to light, particularly UV radiation, can cause significant degradation.[3][4][5]

  • Moisture: Omeprazole is sensitive to humidity.[4]

  • Oxidation: Omeprazole can be degraded by oxidizing agents.

Q2: What is the degradation pathway of omeprazole?

A2: The degradation of omeprazole, particularly in acidic conditions, involves a complex series of intramolecular rearrangements. The process is initiated by the protonation of the benzimidazole (B57391) nitrogen, leading to the formation of a sulfenic acid and a pyridinium (B92312) ion. This is followed by the formation of a tetracyclic intermediate, which then rearranges to form a sulfenamide. This reactive intermediate can then react with a thiol group, which is the basis of its mechanism of action as a proton pump inhibitor. Under different stress conditions such as acidic, alkaline, and oxidative environments, omeprazole can form various degradation products.[1]

Q3: How can I prevent the degradation of omeprazole in my samples during storage?

A3: To ensure the stability of omeprazole in your samples, consider the following recommendations:

  • pH Control: Maintain a high pH environment, ideally above 7.0. The use of alkaline buffers, such as sodium bicarbonate solution (8.4%), is highly effective in stabilizing omeprazole in liquid formulations.[6][7][8] Maximum stability has been observed at a pH of 11.8.

  • Temperature Control: Store samples at refrigerated (4°C) or frozen (-20°C) temperatures.[6] Refrigeration significantly extends the shelf life of omeprazole suspensions.[6]

  • Light Protection: Always store omeprazole samples and solutions in amber-colored or light-resistant containers to protect them from light-induced degradation.[4][6]

  • Moisture Control: Store solid samples in tightly sealed containers with a desiccant to minimize exposure to humidity.[4]

  • Use of Stabilizers: For liquid samples, the addition of alkaline agents like sodium bicarbonate is a common and effective stabilization method.[6][7][8]

Troubleshooting Guide

Issue: I am observing significant degradation of my omeprazole standard solution.

Possible Cause Troubleshooting Step
Acidic pH of the solvent Prepare the standard solution in an alkaline solvent. A recommended solvent is a mixture of 0.01M sodium tetraborate (B1243019) and acetonitrile (B52724) (3:1 v/v).[4] Alternatively, a dilute solution of sodium hydroxide (B78521) (e.g., 0.1N NaOH) can be used for initial dissolution, followed by dilution with the mobile phase.[9]
Exposure to light Prepare and store the standard solution in amber volumetric flasks or tubes.
Storage at room temperature Store the stock solution at refrigerated temperatures (2-8°C). A stock solution of omeprazole in methanol (B129727) can be stable for up to two months under these conditions when protected from light.[10]
Contaminated solvent Use fresh, high-purity (e.g., HPLC grade) solvents for all preparations.

Issue: My omeprazole samples from a formulation study show high variability and degradation.

Possible Cause Troubleshooting Step
Inadequate stabilization of the formulation If preparing an oral suspension, ensure the use of a suitable alkaline vehicle like 8.4% sodium bicarbonate solution.[6][7][11] The pH of the final formulation should be alkaline.
Improper sample preparation When preparing suspensions from enteric-coated pellets, avoid crushing the pellets as this destroys the protective coating and exposes the drug to degradation. Gentle shaking to dissolve the pellets in the alkaline vehicle is recommended.[6]
Incorrect storage of the formulation Store the prepared formulations at refrigerated temperatures (2-8°C) and protect them from light.[6][11]
Sample processing delays Analyze the samples as soon as possible after preparation. If immediate analysis is not possible, store them under validated stable conditions (e.g., frozen at -20°C).

Quantitative Data Summary

The stability of omeprazole is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.

Table 1: Half-life of Omeprazole at Different pH Values and Temperatures

pHTemperatureHalf-life
5.025°C43 minutes
5.040°C23 minutes
5.050°C11 minutes
7.025°C55 hours
7.040°C15 hours
7.050°C6 hours
8.025°C13 days
8.040°C64 hours
8.050°C24 hours
10.025°C2.8 months

Data adapted from a study on the chemical stability and kinetics of omeprazole in buffer solutions.[12]

Table 2: Stability of Extemporaneously Prepared Omeprazole Suspensions (2 mg/mL)

Storage ConditionVehicleStability (Retention of >90% of initial concentration)
Refrigerated (4°C)8.4% Sodium BicarbonateUp to 8 weeks (when prepared by shaking)
Room Temperature (25°C)8.4% Sodium Bicarbonate14 days (when prepared by shaking)
Room Temperature (25°C)8.4% Sodium Bicarbonate1 week (when prepared by grinding)
Refrigerated (2-8°C)Suspending vehicle with sodium bicarbonate30 days
Refrigerated (5°C)SuspendIt® with sodium bicarbonate182 days

Data compiled from various stability studies.[6][13][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Omeprazole Oral Suspension (2 mg/mL)

This protocol is adapted from common compounding practices for pediatric use.[6][11]

Materials:

  • Omeprazole capsules containing enteric-coated pellets

  • 8.4% Sodium Bicarbonate solution

  • Mortar and pestle (for grinding method, not recommended for optimal stability)

  • Amber glass bottle

  • Graduated cylinder

  • Magnetic stirrer and stir bar (optional)

Procedure (Shaking Method - Recommended):

  • Calculate the required number of omeprazole capsules and the volume of 8.4% sodium bicarbonate solution needed to achieve a final concentration of 2 mg/mL.

  • Open the omeprazole capsules and carefully empty the intact enteric-coated pellets into the amber glass bottle.

  • Add the calculated volume of 8.4% sodium bicarbonate solution to the bottle.

  • Close the bottle tightly and shake gently.

  • Allow the pellets to dissolve completely, which may take 20-30 minutes with intermittent gentle shaking. Do not crush the pellets.

  • Once dissolved, the suspension is ready for use.

  • Label the bottle with the concentration, date of preparation, and a "Shake well before use" and "Refrigerate" instruction.

Protocol 2: Stability Indicating HPLC Method for Omeprazole

This is a representative HPLC method for the analysis of omeprazole and its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (65:35 v/v). The pH of the buffer should be adjusted to be in the neutral to alkaline range (e.g., pH 7.4 or higher) to prevent on-column degradation.[9][15]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 302 nm or 305 nm[9][15]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C[13]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of omeprazole reference standard in the mobile phase or a suitable alkaline solvent to obtain a known concentration.

  • Sample Solution: Dilute the omeprazole-containing sample with the mobile phase to fall within the calibration curve range. For solid dosage forms, initial dissolution in an alkaline solvent may be necessary.[9]

Visualizations

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Protonation Protonation (Acidic Condition) Omeprazole->Protonation Sulfenic_Acid Sulfenic Acid Intermediate Protonation->Sulfenic_Acid Pyridinium_Ion Pyridinium Ion Protonation->Pyridinium_Ion Cyclization Intramolecular Cyclization Sulfenic_Acid->Cyclization Pyridinium_Ion->Cyclization Tetracyclic_Intermediate Tetracyclic Spiro Intermediate Cyclization->Tetracyclic_Intermediate Rearrangement Rearrangement Tetracyclic_Intermediate->Rearrangement Sulfenamide Active Sulfenamide Rearrangement->Sulfenamide Degradation_Products Further Degradation Products Sulfenamide->Degradation_Products

Caption: Acid-catalyzed degradation pathway of omeprazole.

Sample_Handling_Workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare Sample (e.g., suspension in alkaline buffer) Store Store in light-resistant container at controlled temperature (e.g., 4°C or -20°C) Prep->Store Analyze Analyze promptly using a stability-indicating method (e.g., HPLC) Store->Analyze

Caption: Recommended workflow for handling omeprazole samples.

Troubleshooting_Degradation Start Unexpected Omeprazole Degradation Observed Check_pH Is the sample pH alkaline (>7.0)? Start->Check_pH Check_Storage_Temp Was the sample stored at a low temperature? Check_pH->Check_Storage_Temp Yes Adjust_pH Adjust pH with an alkaline buffer Check_pH->Adjust_pH No Check_Light_Protection Was the sample protected from light? Check_Storage_Temp->Check_Light_Protection Yes Store_Cold Store at 2-8°C or frozen Check_Storage_Temp->Store_Cold No Check_Solvent_Quality Are the solvents fresh and high-purity? Check_Light_Protection->Check_Solvent_Quality Yes Use_Amber_Vials Use light-resistant containers Check_Light_Protection->Use_Amber_Vials No Use_New_Solvents Prepare fresh solutions with new solvents Check_Solvent_Quality->Use_New_Solvents No Review_Protocol Review entire sample handling protocol Check_Solvent_Quality->Review_Protocol Yes Adjust_pH->Start Store_Cold->Start Use_Amber_Vials->Start Use_New_Solvents->Start

Caption: Troubleshooting decision tree for omeprazole degradation.

References

Technical Support Center: Isotopic Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to isotopic interference in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when ions of different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This can result in inaccurate quantification and identification of the analyte of interest.[1]

Q2: What are the common types of isotopic interference?

There are three primary types of spectroscopic interferences in mass spectrometry:

  • Isobaric Interference: This occurs when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1][2][3][4]

  • Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][2][3][4] These interferences are very common and often result from interactions between the plasma gas (e.g., Argon) and the sample matrix.[4][5]

  • Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) in the plasma. These ions will appear in the mass spectrum at half their actual mass (m/z = mass/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[1][4]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common isotopic interference issues.

Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.

An unexpectedly high signal for your target analyte can indicate the presence of an isobaric interference.

Logical Flow for Troubleshooting Isobaric Interference

Isobaric_Interference_Troubleshooting cluster_identification Problem Identification cluster_strategy Mitigation Strategies cluster_outcome Resolution start Artificially High Analyte Signal strategy1 Select Alternative Interference-Free Isotope start->strategy1 Easiest Approach strategy2 Employ High-Resolution Mass Spectrometry (HR-MS) strategy1->strategy2 If No Alternative Isotope Available end Accurate Analyte Quantification strategy1->end If Successful strategy3 Utilize Chemical Separation strategy2->strategy3 If HR-MS Unavailable strategy2->end Resolves Isobars strategy4 Apply Mathematical Correction strategy3->strategy4 If Separation Impractical strategy3->end Removes Interferent strategy5 Use Collision/ Reaction Cell strategy4->strategy5 If Correction Inaccurate strategy4->end Corrects Signal strategy5->end Removes Interference

Caption: Troubleshooting workflow for suspected isobaric interference.

Troubleshooting Steps:
  • Analyte Isotope Selection: The simplest approach is to select an alternative isotope of the analyte that is free from known isobaric overlaps.[1][3] Most elements have at least one isotope that does not have an isobaric interference.[1][2]

  • High-Resolution Mass Spectrometry (HR-MS): If an alternative isotope is not available or also suffers from interference, HR-MS can be employed. These instruments can resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[1]

  • Chemical Separation: Prior to mass analysis, chemical separation techniques like ion chromatography can be used to separate the analyte from the interfering element.

  • Mathematical Correction: If the interfering element has another isotope that is free of interference, its signal can be measured to calculate and subtract the contribution from the analyte signal.[2] This is a well-established method for correcting interferences.[2]

  • Collision/Reaction Cells: Modern ICP-MS instruments are often equipped with collision/reaction cells.[1] Reactive gases can be used to selectively react with either the analyte or the interfering ion, shifting one to a different mass and resolving the overlap.[6][7]

Issue 2: I am observing unexpected peaks in my mass spectrum, potentially due to polyatomic interferences.

Polyatomic interferences are common and can arise from the sample matrix, diluents, or the plasma gas itself.[2]

Experimental Workflow for Mitigating Polyatomic Interference

Polyatomic_Interference_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_instrumental Instrumental Mitigation cluster_data_processing Data Processing sample Sample with Potential Matrix Issues dilution Matrix Modification (e.g., Dilution) sample->dilution optimization Optimize Plasma Conditions dilution->optimization crc Collision/Reaction Cell (CRC) optimization->crc Primary Instrumental Technique hr_ms High-Resolution Mass Spectrometry crc->hr_ms Alternative/Complementary Technique correction Mathematical Correction crc->correction hr_ms->correction analysis Interference-Free Analyte Signal correction->analysis

Caption: General experimental workflow for addressing polyatomic interference.

Troubleshooting Steps:
  • Matrix Modification:

    • Sample Dilution: Diluting the sample can reduce the concentration of the matrix components that form polyatomic ions.[1]

    • Matrix Removal: Employ sample preparation techniques to remove the problematic matrix components.[1]

  • Instrumental Optimization:

    • Plasma Conditions: Modifying plasma parameters (e.g., gas flow rates, power) can sometimes reduce the formation of interfering species.

    • Collision/Reaction Cell (CRC) Technology: This is a highly effective method for removing polyatomic interferences. An inert gas (collision mode) can be used to separate ions based on size, or a reactive gas (reaction mode) can selectively react with the interfering ions.[4][8]

  • Mathematical Correction: Similar to isobaric interferences, if a polyatomic interference has a known composition and the elements involved have other measurable isotopes, a correction equation can be applied.[1][2]

Issue 3: My calibration curve is non-linear, especially at low concentrations.

This can be a sign of isotopic interference from the internal standard.

Troubleshooting Steps:
  • Assess Internal Standard Purity: The deuterated internal standard may contain a small percentage of the non-deuterated analyte, leading to a false positive signal in blank samples and non-linearity.[9]

  • Increase Mass Difference: If possible, use an internal standard with a higher degree of isotopic labeling to shift its mass further away from the analyte's isotopic cluster. A mass difference of at least 3-4 Da is generally recommended.[9]

  • Optimize Chromatography: Ensure that the analyte and internal standard co-elute in a region with minimal matrix effects, which can be assessed using a post-column infusion experiment.[9]

  • Non-Linear Calibration: In cases where isotopic overlap between the analyte and internal standard is unavoidable, a non-linear calibration function that accounts for this "cross-talk" may provide more accurate quantification.[8][10]

Data Presentation

Table 1: Common Spectroscopic Interferences in ICP-MS and Mitigation Strategies

AnalyteInterfering Speciesm/zType of InterferenceRecommended Mitigation Strategies
⁵⁸Ni⁵⁸Fe58IsobaricMeasure ⁶⁰Ni; Use HR-MS; Collision/Reaction Cell[2][3]
⁷⁵As⁴⁰Ar³⁵Cl⁺75PolyatomicCollision/Reaction Cell (e.g., with H₂ or O₂); Matrix Removal; Mathematical Correction using ³⁷Cl⁴⁰Ar⁺ at m/z 77[2][5]
¹¹⁴Cd¹¹⁴Sn114IsobaricMeasure ¹¹¹Cd; Mathematical Correction using ¹¹⁸Sn[2]
⁶⁸Zn¹³⁶Ba²⁺68Doubly-ChargedSelect alternative Zn isotope (e.g., ⁶⁶Zn); Mathematical Correction by monitoring ¹³⁵Ba²⁺ at m/z 67.5[1][11]
⁵⁶Fe⁴⁰Ar¹⁶O⁺56PolyatomicCollision/Reaction Cell[12]
⁸⁷Sr⁸⁷Rb87IsobaricCollision/Reaction Cell with reactive gases; HR-MS[5][7]

Experimental Protocols

Protocol: Mathematical Correction for Isobaric Interference

This protocol provides a general methodology for correcting the isobaric interference of Tin (Sn) on Cadmium (Cd) at m/z 114.

1. Identify Interfering and Monitoring Isotopes:

  • Analyte Isotope: ¹¹⁴Cd

  • Interfering Isotope: ¹¹⁴Sn

  • Monitoring Isotope for Interference: ¹¹⁸Sn (an abundant, interference-free tin isotope)[1][2]

2. Measure Signal Intensities:

  • Measure the total signal intensity at m/z 114, which includes both ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺.

  • Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).[1]

3. Determine Isotopic Abundance Ratio:

  • Obtain the natural isotopic abundance ratio of ¹¹⁴Sn to ¹¹⁸Sn. The natural abundance of ¹¹⁴Sn is approximately 0.65% and for ¹¹⁸Sn it is 24.23%.[1]

4. Calculate and Apply Correction:

  • The correction equation is as follows: Corrected ¹¹⁴Cd⁺ Signal = Total Signal at m/z 114 - (Intensity of ¹¹⁸Sn⁺ * (Abundance of ¹¹⁴Sn / Abundance of ¹¹⁸Sn)) [1]

  • This calculation can often be automated within the instrument's software.[1][2]

Note: The accuracy of mathematical corrections can be compromised by high concentrations of the interfering element and may not be as effective as instrumental techniques like collision/reaction cells for complex matrices.[2][4]

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the low-level detection of omeprazole (B731) sulfone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Sensitivity and Low Signal Intensity

Q1: I am observing a very low signal for omeprazole sulfone, close to the limit of detection (LOD). How can I enhance the signal intensity?

A1: Achieving high sensitivity for low-level detection of omeprazole sulfone, a metabolite of omeprazole, is crucial for accurate pharmacokinetic and metabolic studies. Several factors in your experimental workflow could be optimized.

  • Sample Preparation: Inefficient sample extraction can lead to significant analyte loss. Protein precipitation is a quick method but may result in a dirtier sample. Consider optimizing your extraction method. Solid-phase extraction (SPE) can provide a cleaner sample and concentrate the analyte, leading to improved sensitivity. A study determining omeprazole and its metabolites used an automated SPE procedure with surface-modified styrene–divinylbenzene polymer cartridges, which resulted in good recovery and precision.[1][2]

  • Mass Spectrometry Parameters: Optimization of mass spectrometer settings is critical. Ensure you are using the correct multiple reaction monitoring (MRM) transitions for omeprazole sulfone. The transition m/z 362.11–362.12 > 198.05 has been successfully used.[3][4] The collision energy and other compound-specific parameters should be fine-tuned to maximize the signal of the product ion.

  • Chromatographic Conditions: The choice of mobile phase can significantly impact ionization efficiency. The use of 0.1% formic acid in both the aqueous and organic phases of the mobile phase has been shown to be effective for the analysis of omeprazole and its metabolites, including omeprazole sulfone.[3][5] This acidic mobile phase promotes the formation of [M+H]+ ions in positive electrospray ionization (ESI+), enhancing sensitivity.

Issue 2: Matrix Effects and Ion Suppression

Q2: I suspect matrix effects are suppressing the ionization of omeprazole sulfone in my plasma samples. How can I mitigate this?

A2: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis, leading to reduced sensitivity and poor reproducibility.

  • Effective Sample Cleanup: As mentioned, a robust sample preparation method is the first line of defense against matrix effects. Transitioning from a simple protein precipitation to a more rigorous SPE protocol can significantly reduce interfering endogenous components from the sample matrix.[1][2]

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates omeprazole sulfone from the bulk of the matrix components. Adjusting the gradient profile of your liquid chromatography (LC) method can help elute the analyte in a region with less co-eluting matrix interference.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. However, if that is not available, a structural analog can be used. Pantoprazole (m/z 384.07–384.09) has been successfully used as an internal standard in the analysis of omeprazole and its metabolites.[3]

Issue 3: Poor Peak Shape and Resolution

Q3: The chromatographic peak for omeprazole sulfone is broad and shows tailing. What could be the cause and how can I improve it?

A3: Poor peak shape can compromise both sensitivity and the accuracy of quantification.

  • Column Choice: The selection of the HPLC column is critical. A C18 column is commonly used for the separation of omeprazole and its metabolites.[3][6] Using a column with a smaller particle size (e.g., 2.7 µm) can lead to sharper and more symmetrical peaks.[7]

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While acidic mobile phases with formic acid are common, some methods utilize a phosphate (B84403) buffer with a pH adjusted to the neutral or slightly basic range, which can sometimes improve peak shape for specific compounds.[6][8]

  • Flow Rate and Gradient: Optimizing the flow rate and the gradient elution program can significantly improve peak shape and resolution. A slower gradient or a lower flow rate can sometimes lead to sharper peaks.

Issue 4: Inconsistent Results and Poor Reproducibility

Q4: My results for omeprazole sulfone quantification are not reproducible between runs. What are the likely causes?

A4: Poor reproducibility can stem from various factors throughout the analytical workflow.

  • Sample Preparation Variability: Manual sample preparation steps can introduce variability. If possible, automate steps like liquid handling and SPE. Ensure thorough mixing at each stage.

  • Instrument Instability: Check for fluctuations in the LC pump pressure and the stability of the mass spectrometer's spray. A stable spray is essential for consistent ionization.

  • Standard and Sample Stability: Omeprazole and its metabolites can be unstable, especially at low pH.[7] Prepare standards and quality control samples fresh and minimize their time at room temperature. Consider keeping samples in a cooled autosampler (e.g., 10 °C) to enhance stability.[9]

Experimental Protocols

LC-MS/MS Method for Omeprazole Sulfone in Human Plasma

This protocol is based on a validated method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add a known concentration of an internal standard (e.g., pantoprazole).

  • Add 600 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
Column Hichrom RP18 (150 x 3.0 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Isocratic Elution 40% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer LTQ Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition m/z 362.11–362.12 > 198.05
Internal Standard Pantoprazole (m/z 384.07–384.09)

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Omeprazole Sulfone Analysis [3]

ParameterOmeprazole SulfoneInternal Standard (Pantoprazole)
Precursor Ion (m/z) 362.11–362.12384.07–384.09
Product Ion (m/z) 198.05Not specified in source
Calibration Range 0.002–1 µg/mLNot applicable
Retention Time 4.09 minNot specified in source

Table 2: Method Validation Data [3]

ParameterValue
Linearity (r²) 0.997
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Limit of Quantification (LOQ) 0.002 µg/mL

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quantify Quantification MS_Detect->Quantify Report Generate Report Quantify->Report Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Signal Low Signal Intensity Sample_Loss Analyte Loss During Sample Prep Low_Signal->Sample_Loss Ion_Suppression Matrix Effects/ Ion Suppression Low_Signal->Ion_Suppression Suboptimal_MS Suboptimal MS/MS Parameters Low_Signal->Suboptimal_MS Poor_Chroma Poor Chromatography Low_Signal->Poor_Chroma Optimize_SPE Optimize SPE Method Sample_Loss->Optimize_SPE Improve_Cleanup Improve Sample Cleanup Ion_Suppression->Improve_Cleanup Tune_MS Tune MS/MS Parameters (e.g., Collision Energy) Suboptimal_MS->Tune_MS Optimize_LC Optimize LC Method (Gradient, Column) Poor_Chroma->Optimize_LC

References

Column selection for optimal separation of omeprazole metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of omeprazole (B731) and its metabolites. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation.

Frequently Asked Questions (FAQs)

1. What is the recommended starting column for separating omeprazole and its metabolites?

For general reversed-phase separation of omeprazole and its primary metabolites like 5-hydroxyomeprazole and omeprazole sulfone, a C18 column is the most common starting point.[1][2][3][4][5] Columns with particle sizes of 2.7 µm to 5 µm are frequently used. For faster analysis and higher resolution, UHPLC columns with smaller particle sizes (e.g., 1.7 µm) can be employed.[6]

2. How do I choose between a standard C18 and a specialized C18 column?

A standard C18 column is often sufficient. However, for improved peak shape, especially for the basic omeprazole molecule, consider a C18 column with end-capping or a specialized stationary phase like CORTECS C18+.[2] These columns minimize silanol (B1196071) interactions, leading to more symmetrical peaks, even at low pH with low ionic strength mobile phase modifiers like formic acid.[2]

3. When is a chiral column necessary for omeprazole analysis?

A chiral column is essential when you need to separate the enantiomers of omeprazole ((S)- and (R)-omeprazole) or its chiral metabolites.[7][8][9][10] Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose.[9][10] Examples include CHIRALPAK AD and Lux Cellulose columns.[7][8]

4. What are the key considerations for mobile phase selection?

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][3] The pH of the aqueous phase is critical due to omeprazole's instability in acidic conditions.[3] A pH between 7.0 and 9.5 is often recommended to ensure stability and achieve good separation.[1][4][11] Phosphate buffers are commonly used to maintain a stable pH.[1][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use an end-capped C18 column or a column with a modified stationary phase (e.g., C18+).[2] Increase the ionic strength of the mobile phase buffer. Consider using a basic modifier like triethylamine (B128534) in the mobile phase.[3]
Co-elution of Metabolites Insufficient resolution.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Adjust the mobile phase pH; slight changes can alter the retention times of ionizable compounds. Consider a longer column or a column with a smaller particle size for higher efficiency.[2]
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[12] Verify the stability of the sample and standard solutions.
Low Signal Intensity On-column degradation of omeprazole.Maintain the mobile phase pH above 7.0 to prevent acid-catalyzed degradation.[3][4] Prepare samples in a stabilizing diluent, such as a basic buffer or a mixture of methanol and 0.1 N NaOH.[1]
Baseline Noise Contaminated mobile phase or column.Filter all mobile phase components. Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Omeprazole and Metabolites

This protocol is a general starting point for the separation of omeprazole and its non-chiral metabolites.

  • Column: ZORBAX XDB C18 (150 x 4.6 mm, 5 µm)[5] or equivalent.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.4)[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: 60% A / 40% B[1]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 30 °C

  • Detection: UV at 302 nm[1]

  • Injection Volume: 20 µL

Protocol 2: Chiral HPLC for Omeprazole Enantiomers

This protocol is designed for the stereoselective separation of (S)- and (R)-omeprazole.

  • Column: CHIRALPAK AD (250 x 4.6 mm)[8] or Cellulose-SB[9]

  • Mobile Phase: Hexane:Ethanol (40:60, v/v)[8] or Hexane:Ethanol with 0.2% ammonium (B1175870) hydroxide (B78521) (70:30, v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 302 nm[8]

  • Injection Volume: 10 µL

Data Summary

Table 1: Reversed-Phase Column and Method Parameters

Column Dimensions Mobile Phase Flow Rate Detection Reference
Novapak C18250 x 4.6 mm, 5 µmPhosphate Buffer (pH 7.4):Acetonitrile (60:40)1.0 mL/min302 nm[1]
CORTECS C18+150 x 4.6 mm, 2.7 µmWater with 0.1% Formic Acid:Acetonitrile with 0.1% Formic Acid (Gradient)1.2 mL/min280 nm[2]
Discovery C18250 x 4.6 mm, 5 µmMethanol:Phosphate Buffer (pH 6.6) with Triethylamine (Gradient with Acetonitrile)1.5 - 2.0 mL/min277 nm[3]
ZORBAX XDB C18150 x 4.6 mm, 5 µmPhosphate Buffer (pH 7.4):Acetonitrile (60:40)0.5 mL/min302 nm[5]

Table 2: Chiral Column and Method Parameters

Column Dimensions Mobile Phase Flow Rate Detection Reference
Lux Cellulose-4150 x 2 mm, 3 µmOnline extraction with C18 trapNot specifiedMS/MS[7]
CHIRALPAK ADNot specifiedHexane:Ethanol (40:60)Not specified302 nm[8]
Cellulose-SBNot specifiedHexane:Ethanol (70:30) with 0.2% Ammonium Hydroxide0.8 mL/minMS/MS[9]

Visualizations

MethodDevelopmentWorkflow cluster_0 Initial Assessment cluster_1 Column & Mobile Phase Selection cluster_2 Optimization cluster_3 Validation & Analysis start Define Separation Goal (Metabolites vs. Enantiomers) col_select Select Column (C18 or Chiral) start->col_select Choose column type mp_select Select Mobile Phase (pH, Organic Modifier) col_select->mp_select Initial conditions optimize Optimize Gradient & Flow Rate mp_select->optimize Run initial experiment troubleshoot Troubleshoot Peak Shape & Resolution optimize->troubleshoot Evaluate chromatogram troubleshoot->optimize Iterate as needed validate Method Validation troubleshoot->validate Meets criteria analyze Routine Analysis validate->analyze

Caption: Workflow for HPLC method development for omeprazole analysis.

TroubleshootingLogic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problematic Chromatogram peak_tailing Peak Tailing? start->peak_tailing coelution Co-elution? start->coelution rt_shift Retention Time Shift? start->rt_shift solution_tailing Use End-capped Column Adjust Mobile Phase pH/Ionic Strength peak_tailing->solution_tailing Yes solution_coelution Optimize Gradient Change Column/Mobile Phase coelution->solution_coelution Yes solution_rt Check Pump & Temperature Ensure Mobile Phase Stability rt_shift->solution_rt Yes

Caption: Logic diagram for troubleshooting common HPLC separation issues.

References

Validation & Comparative

Validating an LC-MS Method for Omeprazole Analysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of omeprazole (B731) and its metabolites by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of a proposed LC-MS method utilizing Omeprazole sulfone-d3 as an internal standard against established methods that employ alternative internal standards. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is presented as the gold standard for bioanalysis, offering significant advantages in mitigating analytical variability.[1][2]

The Gold Standard: this compound as an Internal Standard

Omeprazole-d3 sulfone is a deuterium-labeled analog of omeprazole sulfone, a major metabolite of omeprazole. Its use as an internal standard in analytical and pharmacokinetic research is well-established.[3] The fundamental principle behind using a SIL internal standard is isotope dilution mass spectrometry (IDMS).[2] By adding a known quantity of the deuterated standard to a sample, it undergoes the exact same sample processing steps—extraction, chromatography, and ionization—as the non-labeled analyte.[2] This co-elution and identical chemical behavior allow for the effective normalization of variations in sample recovery and matrix effects, leading to superior accuracy and precision.[1][2][4][5]

The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Improved Accuracy and Precision : SIL internal standards provide better compensation for matrix effects and variability in sample preparation, resulting in higher accuracy and precision compared to structural analogs.[1][4]

  • Enhanced Robustness : The method becomes more robust as the SIL internal standard co-elutes with the analyte, ensuring consistent performance across different sample matrices and analytical conditions.[6]

  • Reduced Method Development Time : The predictable behavior of SIL internal standards can streamline method development and validation.[6]

Comparative Analysis of Internal Standards

The following table summarizes the expected performance of an LC-MS method for omeprazole analysis using this compound as an internal standard compared to methods using other commonly employed internal standards, such as Lansoprazole or Sildenafil.[7][8]

Validation Parameter Method with this compound (Proposed) Method with Alternative Internal Standard (e.g., Lansoprazole) Rationale for Superiority of this compound
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Better compensation for matrix effects and recovery variations.[1]
Precision (%CV) Typically <10%Can be >15%Closer tracking of the analyte's behavior throughout the analytical process.[1]
Matrix Effect Effectively compensatedInconsistent compensationNear-identical physicochemical properties ensure it experiences the same matrix effects as the analyte.[1]
Recovery Variability Low (<10%)Higher (>15%)More reliable tracking of the analyte's recovery during sample preparation.[1]
Linearity (r²) >0.99>0.99Both can achieve good linearity, but the use of a SIL-IS can improve the consistency of the calibration curve.
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced noiseDependent on method optimizationImproved signal-to-noise ratio due to better correction of interferences.

Experimental Protocols

Proposed LC-MS/MS Method for Omeprazole and Metabolites using this compound

This protocol outlines a robust and sensitive method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma using this compound as the internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution :

    Time (min) %B
    0.0 10
    2.5 90
    3.0 90
    3.1 10

    | 5.0 | 10 |

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transitions :

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Omeprazole 346.1 198.1
    5-Hydroxyomeprazole 362.1 214.1
    Omeprazole sulfone 362.1 198.1

    | this compound (IS) | 365.1 | 201.1 |

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Specificity and Selectivity : Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.

  • Linearity : A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with at least six non-zero concentrations. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision : Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery : The extraction recovery of the analytes and IS should be consistent and reproducible across the concentration range.

  • Matrix Effect : Evaluated by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Stability : The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of omeprazole.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_analog Analog Internal Standard (e.g., Lansoprazole) cluster_outcome Analytical Outcome ideal_is Stable Isotope-Labeled ideal_props Identical Physicochemical Properties ideal_is->ideal_props leads to Co-elution Co-elution ideal_props->Co-elution Similar Recovery Similar Recovery ideal_props->Similar Recovery Identical Ionization Identical Ionization ideal_props->Identical Ionization high_accuracy High Accuracy & Precision ideal_props->high_accuracy analog_is Structural Analog analog_props Different Physicochemical Properties analog_is->analog_props leads to Different Retention Time Different Retention Time analog_props->Different Retention Time Variable Recovery Variable Recovery analog_props->Variable Recovery Differential Ionization Differential Ionization analog_props->Differential Ionization low_accuracy Lower Accuracy & Precision analog_props->low_accuracy

Caption: Comparison of ideal vs. analog internal standards.

References

The Gold Standard in Omeprazole Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole (B731), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Omeprazole sulfone-d3, a stable isotope-labeled internal standard (SIL-IS), against other commonly used internal standards for the quantification of omeprazole in biological matrices. The experimental data presented herein underscores the superior performance of deuterated standards in achieving accurate and precise results.

In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for matrix effects and procedural losses. While various compounds, including structural analogs, have been employed as internal standards for omeprazole, stable isotope-labeled versions have emerged as the gold standard, offering near-identical physicochemical properties to the analyte.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like Omeprazole-d3 (a close analog and suitable proxy for this compound in demonstrating the benefits of isotopic labeling) is evident in its ability to provide more accurate and precise measurements compared to structurally similar but non-isotopically labeled compounds. The following tables summarize key performance parameters from various studies, illustrating the advantages of using a deuterated internal standard.

Table 1: Accuracy of Omeprazole Quantification with Different Internal Standards
Internal StandardConcentration (ng/mL)Mean Accuracy (%)Study Reference
Omeprazole-d3 5102.5Mogili et al. (2011)[1]
5098.7Mogili et al. (2011)[1]
500101.2Mogili et al. (2011)[1]
Lansoprazole 1095.8Vijayaraghavan et al. (2011)[2][3]
100104.2Vijayaraghavan et al. (2011)[2][3]
80098.5Vijayaraghavan et al. (2011)[2][3]
Rabeprazole 2097.6Study cited in BenchChem[1]
200103.1Study cited in BenchChem[1]
80099.4Study cited in BenchChem[1]

Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Precision of Omeprazole Quantification with Different Internal Standards
Internal StandardConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Study Reference
Omeprazole-d3 53.24.5Mogili et al. (2011)[1]
502.13.1Mogili et al. (2011)[1]
5001.82.5Mogili et al. (2011)[1]
Lansoprazole 106.88.2Vijayaraghavan et al. (2011)[2][3]
1004.55.6Vijayaraghavan et al. (2011)[2][3]
8003.14.3Vijayaraghavan et al. (2011)[2][3]
Rabeprazole 205.97.1Study cited in BenchChem[1]
2003.84.9Study cited in BenchChem[1]
8002.73.5Study cited in BenchChem[1]

Note: %CV (Coefficient of Variation). Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

The data consistently demonstrates that methods employing a deuterated internal standard exhibit lower %CV values, indicating higher precision and reproducibility.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of omeprazole using a deuterated internal standard and a structural analog.

Protocol 1: Quantification of Omeprazole using Omeprazole-d3 as Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of Omeprazole-d3 working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1.0 mL of acetonitrile (B52724) for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole-d3: m/z 349.1 → 201.1

Protocol 2: Quantification of Omeprazole using a Structural Analog (Lansoprazole) as Internal Standard

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of Lansoprazole working solution (e.g., 1 µg/mL in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide.

  • Add 2 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness at 45°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: HPLC system

  • Column: C8 column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (containing 0.5% formic acid) (80:20, v/v).[2]

  • Flow Rate: 0.6 mL/min[2]

  • Injection Volume: 25 µL[2]

  • MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Lansoprazole: m/z 370.1 → 252.1

Visualization of Experimental Workflow and Rationale

To further elucidate the analytical process and the rationale behind selecting a stable isotope-labeled internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PPT/LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: A typical bioanalytical workflow for omeprazole quantification.

LogicalRelationship cluster_0 Analytical Challenges cluster_1 Ideal Internal Standard Properties cluster_2 Choice of Internal Standard cluster_3 Outcome ME Matrix Effects PCP Similar Physicochemical Properties ME->PCP PV Procedural Variability CE Co-elution with Analyte PV->CE ID Instrumental Drift SI Similar Ionization Efficiency ID->SI SIL_IS Stable Isotope-Labeled IS (e.g., this compound) PCP->SIL_IS SA_IS Structural Analog IS (e.g., Lansoprazole) PCP->SA_IS CE->SIL_IS CE->SA_IS SI->SIL_IS SI->SA_IS High_Data_Quality High Accuracy & Precision SIL_IS->High_Data_Quality Lower_Data_Quality Potential for Inaccuracy & Imprecision SA_IS->Lower_Data_Quality

Caption: Rationale for selecting a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development for omeprazole.[4] The experimental evidence strongly supports that SIL-ISs provide superior accuracy and precision by effectively compensating for matrix effects and procedural variability. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and the overall success of a therapeutic program. This guide provides a comprehensive comparison of the accuracy and precision requirements for two of the most common bioanalytical platforms: Ligand-Binding Assays (LBAs), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of an appropriate bioanalytical method is a critical decision in the drug development process. Factors such as the nature of the analyte (small molecule vs. large molecule), the required sensitivity, and the stage of development all play a role. Regardless of the platform chosen, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation to ensure the reliability and integrity of the bioanalytical data.[1][2]

Core Acceptance Criteria for Accuracy and Precision

Accuracy, the closeness of the measured value to the true value, and precision, the degree of scatter between a series of measurements, are paramount in bioanalytical method validation.[3] The acceptance criteria for these parameters are well-defined and differ slightly between chromatographic methods and ligand-binding assays, reflecting the inherent differences in the technologies.[4]

Chromatographic Methods (e.g., LC-MS)

For chromatographic assays, the accuracy and precision are generally expected to be within ±15% of the nominal concentration for quality control (QC) samples.[5] An exception is made for the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is acceptable.[5]

Ligand-Binding Assays (e.g., ELISA)

Ligand-binding assays, which are inherently more variable than chromatographic methods, have slightly wider acceptance criteria. For LBAs, the accuracy and precision should be within ±20% of the nominal concentration for QC samples, with the LLOQ allowed a deviation of up to ±25%.[4]

Comparative Performance: LC-MS vs. Ligand-Binding Assays

While both LC-MS and LBAs can be validated to meet regulatory requirements, they exhibit different performance characteristics. LC-MS is often considered the "gold standard" for small molecule quantification due to its high specificity, sensitivity, and precision.[1] In contrast, LBAs are a cost-effective and high-throughput alternative, particularly for large molecules.[1]

The following table summarizes the typical performance characteristics for the quantification of a hypothetical small molecule, highlighting the generally observed differences in accuracy and precision between the two platforms. It is important to note that ELISA displayed less accuracy than LC/MS/MS at lower tacrolimus (B1663567) concentrations in a comparative study.[6]

Parameter LC-MS/MS Ligand-Binding Assay (ELISA) ICH M10 Guideline
Accuracy (% Bias)
LLOQ QC± 5%± 15%Within ±20% (Chroma) / ±25% (LBA)
Low QC± 3%± 10%Within ±15% (Chroma) / ±20% (LBA)
Mid QC± 2%± 8%Within ±15% (Chroma) / ±20% (LBA)
High QC± 1%± 5%Within ±15% (Chroma) / ±20% (LBA)
Precision (%CV)
LLOQ QC≤ 10%≤ 20%≤ 20% (Chroma) / ≤ 25% (LBA)
Low QC≤ 5%≤ 15%≤ 15% (Chroma) / ≤ 20% (LBA)
Mid QC≤ 4%≤ 10%≤ 15% (Chroma) / ≤ 20% (LBA)
High QC≤ 3%≤ 8%≤ 15% (Chroma) / ≤ 20% (LBA)

This table presents representative data to illustrate typical performance differences.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible bioanalytical data. Below are generalized protocols for the validation of a small molecule analyte in plasma using LC-MS/MS and a competitive ELISA.

LC-MS/MS Method Validation Protocol

A typical LC-MS/MS method validation involves assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing a suitable internal standard.[1]

  • Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.[1]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte and internal standard.

4. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated from samples with known concentrations.[1]

Competitive ELISA Method Validation Protocol

A competitive ELISA is often used for the quantification of small molecules. In this format, the signal is inversely proportional to the amount of analyte in the sample.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for the analyte.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Competitive Binding:

  • Add standards, quality controls, and unknown samples to the wells, followed immediately by the addition of an enzyme-labeled analyte.

  • During this incubation, the free analyte in the sample competes with the enzyme-labeled analyte for binding to the capture antibody.[1]

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.[1]

4. Detection:

  • Add a suitable substrate (e.g., TMB) to each well.[1]

  • Incubate in the dark at room temperature for 15-30 minutes.[1]

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[1]

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of the analyte in the unknown samples.[1]

Visualizing the Workflow

To better understand the experimental and logical flow of a bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Analyte Characterization MD2 Assay Optimization (e.g., Sample Prep, Chromatography/Antibody Selection) MD1->MD2 MD3 Initial Performance Evaluation MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-batch) V2->V3 SA1 Run Acceptance Criteria Met (Calibrators & QCs) V3->SA1 V4 Dilution Integrity V5 Stability (Freeze-thaw, Bench-top, Long-term) V4->V5 V6 Matrix Effect (LC-MS) / Parallelism (LBA) V5->V6 SA2 Analysis of Unknown Samples SA1->SA2 SA3 Incurred Sample Reanalysis (ISR) SA2->SA3

Bioanalytical Method Validation Workflow

Assay_Comparison_Workflow cluster_LCMS LC-MS Method cluster_ELISA ELISA Method LCMS_Prep Protein Precipitation LCMS_Sep Liquid Chromatography LCMS_Prep->LCMS_Sep LCMS_Det Mass Spectrometry LCMS_Sep->LCMS_Det Result_LCMS Concentration Data (High Precision) LCMS_Det->Result_LCMS ELISA_Coat Plate Coating ELISA_Bind Competitive Binding ELISA_Coat->ELISA_Bind ELISA_Det Colorimetric Detection ELISA_Bind->ELISA_Det Result_ELISA Concentration Data (High Throughput) ELISA_Det->Result_ELISA Analyte Analyte in Plasma Analyte->LCMS_Prep Analyte->ELISA_Coat

Comparison of LC-MS and ELISA Workflows

References

A Comparative Guide to Linearity Assessment in Omeprazole Sulfone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the quantification of omeprazole (B731) sulfone, with a specific focus on the linearity assessment. The data presented is compiled from various studies to aid in the selection of the most appropriate method for specific research or quality control needs.

Comparison of Linearity Parameters for Omeprazole Sulfone Quantification

The linearity of an analytical method is a critical parameter that demonstrates its ability to produce results that are directly proportional to the concentration of the analyte within a given range. The following tables summarize the linearity data for omeprazole sulfone quantification using various analytical techniques.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
HPLC-UV0.025 - 0.5> 0.999[1]
HPLC-UVNot Specified for SulfoneNot Specified for Sulfone[2][3][4]
Micellar Electrokinetic Capillary Chromatography0.08 - 2.0Not Specified[5][6]
RP-LCLOQ to 0.45% of specificationNot Specified[7]
LC-MS/MSNot Specified for SulfoneNot Specified for Sulfone[8][9]

Note: Not all publications provided specific linearity data for omeprazole sulfone as it was often assessed as part of a method for omeprazole and its other metabolites.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are outlines of typical experimental protocols for the quantification of omeprazole sulfone.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used method for the quantification of omeprazole and its related substances.

  • Sample Preparation: Plasma samples containing omeprazole sulfone are typically extracted using a mixture of dichloromethane (B109758) and diethyl ether.[1] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A common choice is a C18 column (e.g., Kromasil C18, 150mm x 4.6 mm, 5µm).[1]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45 v/v) containing triethylamine (B128534) (TEA) at a controlled pH is often used.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is commonly performed at 302 nm.[1][10]

  • Linearity Assessment:

    • A series of calibration standards of omeprazole sulfone are prepared by spiking a blank matrix (e.g., plasma) with known concentrations of the analyte.

    • Each concentration level is injected into the HPLC system, and the peak area is recorded.

    • A calibration curve is constructed by plotting the peak area against the concentration.

    • The linearity is evaluated by the correlation coefficient (r²) of the calibration curve. A value greater than 0.99 is generally considered acceptable.

Micellar Electrokinetic Capillary Chromatography (MEKC)

An alternative technique that offers high separation efficiency.

  • Sample Preparation: Automated solid-phase extraction (SPE) is a common method for isolating omeprazole and its metabolites from plasma samples.[5][6]

  • Electrophoretic Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte: A buffer solution, such as 20 mM borate (B1201080) buffer with 30 mM sodium dodecyl sulfate (B86663) (SDS) at pH 9.5, is used.[5][6]

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Detection: UV detection is typically employed.

  • Linearity Assessment: Similar to HPLC, a calibration curve is generated by analyzing a series of standards of known concentrations. The response is considered linear over a specific range.[5][6]

Visualizing the Workflow

To better understand the process of linearity assessment, the following diagrams illustrate the typical experimental workflow and the logical relationship of the key parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: Obtain Omeprazole Sulfone Standard prep_stock Prepare Stock Solution start->prep_stock prep_cal_std Prepare Calibration Standards (Multiple Concentrations) prep_stock->prep_cal_std inject_samples Inject Calibration Standards prep_cal_std->inject_samples instrument_setup Set Up Analytical Instrument (e.g., HPLC) instrument_setup->inject_samples acquire_data Acquire Chromatographic Data (Peak Areas) inject_samples->acquire_data plot_curve Plot Peak Area vs. Concentration acquire_data->plot_curve perform_regression Perform Linear Regression Analysis plot_curve->perform_regression evaluate_linearity Evaluate Linearity (r², Range) perform_regression->evaluate_linearity logical_relationship linearity Linearity range Linear Range linearity->range is established over a correlation Correlation Coefficient (r²) linearity->correlation is confirmed by a high proportionality Proportionality linearity->proportionality demonstrates

References

A Head-to-Head Comparison of Leading Mass Spectrometers for High-Stakes Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of leading mass spectrometry platforms. This guide provides a detailed comparison of key performance metrics, experimental protocols for evaluation, and visual workflows to aid in instrument selection and application.

In the fast-paced worlds of academic research and pharmaceutical development, the mass spectrometer is an indispensable tool. Its ability to provide sensitive and specific molecular information is the bedrock of discovery, from identifying novel biomarkers to ensuring the quality of new drug candidates. However, with a diverse array of technologies and instruments available, selecting the right tool for the job can be a formidable challenge.

This guide offers an objective comparison of two leading high-resolution mass spectrometers: the Thermo Scientific™ Orbitrap Exploris™ 480 and the SCIEX TripleTOF® 6600+ System. We will delve into their key performance specifications, provide standardized protocols for evaluating their capabilities, and present visual workflows to clarify complex analytical processes.

At a Glance: Performance Benchmarks

To facilitate a clear comparison, the following tables summarize the key quantitative performance metrics for the Orbitrap Exploris™ 480 and the TripleTOF® 6600+ System. These values represent the upper echelon of performance and are critical considerations for demanding applications such as proteomics, metabolomics, and small molecule analysis.

Performance Metric Thermo Scientific™ Orbitrap Exploris™ 480 SCIEX TripleTOF® 6600+ System
Mass Analyzer Type Quadrupole-OrbitrapQuadrupole-Time-of-Flight (Q-TOF)
Mass Resolution Up to 480,000 at m/z 200[1][2]Up to 30,000 (high-resolution TOF MS/MS mode)[3]
Mass Accuracy < 1 ppm RMS with internal calibration[1][2]Low ppm mass measurement accuracies in both MS and MS/MS mode[4]
Scan Speed Up to 40 Hz at a resolution of 7,500 at m/z 200[1][2]Up to 100 MS/MS per second (IDA)[3][4]
Dynamic Range > 5,000 within a single spectrum[1][2]> 5 orders of magnitude[3][5]
Sensitivity (MS/MS) 50 fg reserpine (B192253) on column S/N 100:1[1][2]High sensitivity and reproducibility for detecting low-abundant analytes[3][5]

Deep Dive: Understanding the Architectures

The fundamental differences in the mass analyzer technology of these two instruments drive their respective strengths. The Orbitrap Exploris™ 480 utilizes an Orbitrap mass analyzer, which traps ions in an electrostatic field and measures their frequency of oscillation. This frequency is then converted to a mass-to-charge ratio, a process that enables exceptionally high-resolution and high-accuracy mass measurements.[6]

In contrast, the SCIEX TripleTOF® 6600+ System employs a Time-of-Flight (TOF) mass analyzer. In a TOF system, ions are accelerated by an electric field and their time of flight to a detector is measured. Lighter ions travel faster and reach the detector first, allowing for the determination of their mass-to-charge ratio. This technology is known for its high acquisition speed and wide dynamic range.[5][6]

Visualizing the Workflow: From Sample to Data

To better understand the practical application of these instruments, the following diagrams illustrate a typical experimental workflow in proteomics and the logical relationship between key performance parameters.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Peptide_Cleanup Peptide Cleanup (e.g., Desalting) Digestion->Peptide_Cleanup LC_Separation Liquid Chromatography (LC) Separation Peptide_Cleanup->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS/MS) Ionization->MS_Analysis Database_Search Database Search MS_Analysis->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Quantification Quantification Protein_ID->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: A typical bottom-up proteomics experimental workflow.

Performance_Parameters cluster_performance Core Performance Metrics cluster_application Impact on Applications Resolution Mass Resolution Proteomics Proteomics Resolution->Proteomics Distinguishing Isobaric Peptides Accuracy Mass Accuracy Accuracy->Proteomics Correct Peptide Identification Metabolomics Metabolomics Accuracy->Metabolomics Confident Metabolite ID Sensitivity Sensitivity Sensitivity->Metabolomics Detecting Low-abundance Metabolites DrugDev Drug Development Sensitivity->DrugDev Trace-level Impurity Analysis Speed Scan Speed Speed->Proteomics High-throughput Screening DynamicRange Dynamic Range DynamicRange->DrugDev Quantifying API and Impurities

Caption: Logical relationship of performance metrics to applications.

Experimental Protocols: A Guide to Performance Verification

To ensure that a mass spectrometer is performing optimally and to generate reliable, reproducible data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for assessing two critical performance aspects: sensitivity and mass accuracy.

Protocol 1: Determination of Instrument Sensitivity (Limit of Detection)

Objective: To determine the lowest concentration of an analyte that can be reliably detected above the background noise.

Methodology:

  • Standard Preparation: Prepare a series of dilutions of a well-characterized standard compound (e.g., reserpine for small molecule analysis) in an appropriate solvent. The concentration range should span the expected limit of detection (LOD).

  • LC-MS/MS Method Setup:

    • Liquid Chromatography (LC): Use a suitable LC column and gradient to ensure a sharp, symmetrical peak for the analyte.

    • Mass Spectrometry (MS): Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for the analyte. Set up a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiment for the target analyte.

  • Data Acquisition: Inject the dilution series in triplicate, starting from the lowest concentration.

  • Data Analysis:

    • Determine the signal-to-noise ratio (S/N) for the analyte peak at each concentration. The noise is typically measured in a region of the chromatogram close to the analyte peak where no signal is present.

    • The limit of detection is generally defined as the concentration at which the S/N is ≥ 3.

Protocol 2: Verification of Mass Accuracy

Objective: To ensure the instrument is accurately measuring the mass-to-charge ratio of ions.

Methodology:

  • Instrument Calibration:

    • External Calibration: Infuse a calibration solution containing a mixture of compounds with known masses across the desired mass range. This is performed to establish the initial mass accuracy of the instrument.[7]

    • Internal Calibration (Lock Mass): For the highest mass accuracy, introduce a known compound continuously at a low concentration along with the sample. The instrument's software uses the known mass of this "lock mass" to correct for any minor drifts in mass accuracy during the analysis.[8]

  • Sample Preparation: Prepare a solution of a standard compound with a known elemental composition.

  • Data Acquisition: Acquire a high-resolution full-scan mass spectrum of the standard compound.

  • Data Analysis:

    • Determine the measured mass of the monoisotopic peak of the standard compound.

    • Calculate the theoretical exact mass of the compound based on its elemental composition.

    • The mass accuracy is expressed in parts-per-million (ppm) and is calculated using the following formula: Mass Accuracy (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • For high-resolution instruments, the mass accuracy should typically be below 3-5 ppm.[1]

Conclusion: Selecting the Right Tool for the Task

Both the Thermo Scientific™ Orbitrap Exploris™ 480 and the SCIEX TripleTOF® 6600+ System are powerful instruments capable of generating high-quality data for a wide range of applications. The choice between them will ultimately depend on the specific needs of the research.

The Orbitrap Exploris™ 480 excels in applications that demand the highest mass resolution and accuracy, making it a strong choice for confident identification of unknown compounds, detailed characterization of proteins and their modifications, and resolving complex mixtures in metabolomics.[6]

The SCIEX TripleTOF® 6600+ System is a versatile workhorse that combines high speed and a wide dynamic range, making it well-suited for high-throughput screening, quantitative proteomics (especially using SWATH® acquisition), and applications where both qualitative and quantitative information are required from a single injection.[5][6]

By carefully considering the performance data, understanding the underlying technology, and implementing rigorous experimental protocols, researchers and drug development professionals can make an informed decision and harness the full potential of these advanced analytical tools to drive their discoveries forward.

References

A Comparative Guide to Method Transfer for Omeprazole Bioanalysis Utilizing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of omeprazole (B731) in human plasma, with a focus on method transfer utilizing a deuterated internal standard (omeprazole-d3). The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of a bioanalytical method. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to Bioanalytical Method Transfer and Internal Standards

Bioanalytical method transfer is the process of transferring a validated analytical method from one laboratory to another.[1][2] This process is crucial in drug development to ensure consistency and reliability of results across different sites.[3] A key element in a robust bioanalytical method is the use of an internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators and quality controls. It helps to correct for variability during sample preparation and analysis.

Stable isotope-labeled internal standards, such as deuterated standards, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[4] They co-elute with the analyte and have nearly identical ionization efficiency and extraction recovery, thus providing the most accurate compensation for experimental variations.[4]

Comparison of Analytical Methods

This section compares two common approaches for omeprazole bioanalysis: a method employing protein precipitation with a structural analog as the internal standard, and a method utilizing liquid-liquid extraction with a deuterated internal standard.

Data Presentation

The following tables summarize the validation parameters for two distinct bioanalytical methods for omeprazole.

Table 1: Method Validation Parameters

ParameterMethod 1: Protein Precipitation with Structural Analog ISMethod 2: Liquid-Liquid Extraction with Deuterated IS (Omeprazole-d3)
Linearity Range 1.2 - 1200 ng/mL[5]1.5 - 2000 ng/mL[6]
Correlation Coefficient (r²) > 0.99[7]> 0.999[6]
Lower Limit of Quantification (LLOQ) 1.2 ng/mL[5]1.5 ng/mL[6]
Intra-day Precision (%RSD) < 5%[5]< 15%[6]
Inter-day Precision (%RSD) < 5%[5]< 15%[6]
Accuracy (% Bias) Within ±12%[5]Within ±15%[6]
Mean Recovery Not explicitly stated, but PP recovery can be lower and more variable.Not explicitly stated, but LLE generally provides cleaner extracts.[8]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Omeprazole346.1[5]197.9[5]ESI+[8][9]
Omeprazole-d3349.0[4]197.9[4]ESI+
Structural Analog IS (e.g., Lansoprazole)369.98[8]252.02[8]ESI+

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below.

Method 1: Protein Precipitation with a Structural Analog Internal Standard

This method is rapid and simple, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Lansoprazole).

  • Vortex for 10 seconds.

  • Add 750 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1200 series HPLC or equivalent[4]

  • Column: Reversed-phase C18 column (e.g., 55 mm x 2 mm, 3 µm particles)[5]

  • Mobile Phase: Methanol and 10 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v)[5]

  • Flow Rate: 0.6 mL/min[10]

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8][9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omeprazole: m/z 346.1 → 197.9[5]

    • Lansoprazole (IS): m/z 369.98 → 252.02[8]

Method 2: Liquid-Liquid Extraction with Omeprazole-d3 as Internal Standard

This method provides a cleaner extract, reducing matrix effects and potentially improving assay robustness.

1. Sample Preparation:

  • To 100 µL of human plasma in a glass tube, add 25 µL of the internal standard working solution (Omeprazole-d3).[4]

  • Vortex for 10 seconds.

  • Add 1.0 mL of ethyl acetate for extraction.[7]

  • Vortex for 5 minutes.[7]

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the residue with 200 µL of the mobile phase.[4]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • LC System: UHPLC Nexera or equivalent[7]

  • Column: Zorbax Extend C-18, 4.6 x 50 mm, 3.5 µm[6]

  • Mobile Phase: Acetonitrile and 1 mM ammonium acetate, pH 8.5 (45:55, v/v)[6]

  • Flow Rate: 0.8 mL/min[6]

  • Column Temperature: 25°C[6]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: LCMS-8040 Triple Quadrupole or equivalent[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omeprazole: m/z 346.1 → 197.9

    • Omeprazole-d3 (IS): m/z 349.0 → 197.9[4]

Visualizations

The following diagrams illustrate the experimental workflows and the logical process of bioanalytical method transfer.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Omeprazole-d3) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for omeprazole bioanalysis using LLE.

Method_Transfer_Logic Start Originating Lab: Validated Method Transfer Method Transfer to Receiving Lab Start->Transfer Partial_Validation Partial Method Validation in Receiving Lab Transfer->Partial_Validation Precision_Accuracy Precision & Accuracy Runs Partial_Validation->Precision_Accuracy Selectivity Selectivity Assessment Partial_Validation->Selectivity LLOQ LLOQ Confirmation Partial_Validation->LLOQ Comparison Compare Results with Originating Lab Precision_Accuracy->Comparison Selectivity->Comparison LLOQ->Comparison Success Method Transfer Successful Comparison->Success Results Concordant Troubleshoot Troubleshoot & Re-validate Comparison->Troubleshoot Discrepancies Found Troubleshoot->Partial_Validation

Caption: Logical flow for a bioanalytical method transfer process.

Conclusion

The choice between different bioanalytical methods for omeprazole depends on the specific requirements of the study. While protein precipitation is a simpler and faster technique, liquid-liquid extraction, especially when paired with a deuterated internal standard like omeprazole-d3, generally offers superior clean-up, which can lead to enhanced robustness and precision of the assay. For method transfers, a well-characterized method using a stable isotope-labeled internal standard is highly recommended to ensure reproducibility and reliability of data across different laboratories.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Omeprazole Sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Omeprazole (B731) sulfone-d3, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Omeprazole sulfone-d3, ensuring the protection of personnel and the environment.

This compound, an isotopically labeled internal standard used in the quantification of omeprazole sulfone, is classified as a material that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, adherence to established disposal protocols is essential.

Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with this compound.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][3]

This data is compiled from available Safety Data Sheets (SDS). Always refer to the specific SDS provided with your product for the most accurate information.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to final removal from the laboratory.

Step 1: Waste Identification and Segregation
  • Designate as Waste: A chemical is considered waste when it is no longer intended for use.[4]

  • Segregate Waste: Immediately segregate waste this compound from other laboratory waste streams to prevent accidental mixing with incompatible substances.[4][5] Store it separately from biological and sharps waste.[5]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[4] For solid this compound, a securely sealed container is appropriate.

  • Proper Labeling: As soon as waste accumulation begins, affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The full chemical name: "this compound".[4] Avoid abbreviations.

    • The words "Hazardous Waste".[4]

    • Accumulation start date.[5]

    • Associated hazards (e.g., "Irritant").[5]

Step 3: Safe Storage in the Laboratory
  • Secure Storage: Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.[5]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]

  • Keep Containers Closed: Ensure the waste container is always sealed except when adding more waste.[4]

Step 4: Arranging for Professional Disposal
  • Engage a Licensed Disposal Service: Laboratory chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company.[5] Do not dispose of this compound in the regular trash or down the drain.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This may involve contacting your Environmental Health and Safety (EHS) department to schedule a collection.

Step 5: Handling Empty Containers
  • Decontamination: An empty container that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.[4][6]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[4][6]

  • Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policies.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Identify & Segregate Waste B Step 2: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Date & Hazards A->B C Step 3: Store Safely - Secure Area - Secondary Containment - Keep Closed B->C D Step 4: Arrange Professional Disposal - Contact Licensed Service/EHS C->D Waste Ready for Pickup E Step 5: Handle Empty Container - Triple-Rinse - Collect Rinsate as Waste - Dispose of Clean Container D->E After Waste Removal

Figure 1: Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Guide to Handling Omeprazole Sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Omeprazole sulfone-d3, including detailed operational and disposal plans to foster a secure research environment.

This compound is a deuterated analog of Omeprazole sulfone. While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the specific hazards of the parent compound and the need to maintain isotopic purity necessitate careful handling procedures.[1] The Safety Data Sheet (SDS) for this compound identifies it as a substance that can cause skin, eye, and respiratory irritation.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice.[4] Based on the known hazards of this compound, the following personal protective equipment is mandatory to minimize exposure.[2][5][6]

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide indirect ventilation. A face shield must be worn over goggles when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact or handling larger quantities, consider using double gloves or thicker, reusable gloves.[5][7]
Body Protection Laboratory CoatA flame-retardant lab coat is advisable, especially when working with flammable solvents.[6][7]
Respiratory Protection RespiratorUse in poorly ventilated areas or when handling the powder outside of a fume hood to avoid inhaling dust.[2][6]

Operational Plan: Step-by-Step Handling Protocol

Due to the hygroscopic nature of many deuterated compounds and their susceptibility to isotopic exchange with atmospheric moisture, it is crucial to handle this compound in a controlled environment.[8][9]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Inert Atmosphere Workspace (Glovebox or Fume Hood) Don PPE->Prepare Workspace Equilibrate 3. Equilibrate Container to Room Temperature Prepare Workspace->Equilibrate Weigh 4. Weigh Compound Equilibrate->Weigh Dissolve 5. Dissolve in Appropriate Solvent Weigh->Dissolve Store 6. Store Properly Dissolve->Store Clean 7. Clean Workspace and Equipment Store->Clean Doff PPE 8. Doff PPE Clean->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Solution Preparation:

  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.[9]

  • Inert Atmosphere: Conduct all manipulations in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[8][9]

  • Weighing: Carefully open the container and accurately weigh the desired amount of the compound using a calibrated analytical balance.[9]

  • Dissolution: Dissolve the weighed compound in a suitable high-purity solvent within a Class A volumetric flask.[9]

  • Mixing and Storage: Securely cap the flask and mix the solution thoroughly. Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap for storage.[9]

Storage and Disposal Plan

Proper storage is critical to maintaining the chemical and isotopic integrity of this compound.[8]

Storage Conditions:

Storage DurationTemperatureAdditional Precautions
Short-term 2-8 °C (Refrigeration)Store in a tightly sealed container under an inert atmosphere.[8]
Long-term -20 °C or -80 °C (Freezing)Use single-use ampoules to minimize contamination and exposure.[8][10]

Disposal Plan:

Dispose of this compound and any contaminated materials in a manner consistent with federal, state, and local regulations.[2] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2]

Waste Handling Workflow

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal Segregate 1. Segregate Waste (Solid, Liquid, Sharps) Label 2. Label Waste Container ('Hazardous Waste', Chemical Name) Segregate->Label Store Securely 3. Store in a Designated, Well-Ventilated Area Label->Store Securely Contact EHS 4. Contact Institutional Environmental Health & Safety (EHS) Store Securely->Contact EHS Dispose 5. Dispose via Licensed Hazardous Waste Company Contact EHS->Dispose

Caption: A clear workflow for the safe disposal of this compound waste.

Disposal Protocol:

  • Segregation: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Storage: Store waste containers in a secure, well-ventilated area away from incompatible materials.[5]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[5] For unused or expired medicine in a non-laboratory setting, consider drug take-back programs as the primary option.[11][12] If such programs are unavailable, and the substance is not on the FDA's flush list, it may be disposed of in household trash after being mixed with an unappealing substance like dirt or used coffee grounds and sealed in a container.[13][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole sulfone-d3
Reactant of Route 2
Omeprazole sulfone-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.